Piclamilast
説明
This compound (RP-73,401), is a selective PDE4 inhibitor comparable to other PDE4 inhibitors for its anti-inflammatory effects. It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia and asthma. The structure for this compound was first elucidated in a 1995 European patent application and exhibits the structural functionalities of cilomilast and roflumilast.
This compound is a small molecule drug with a maximum clinical trial phase of II.
an antiasthmatic agent and phosphodiesterase 4 inhibitor; structure in first source
Structure
3D Structure
特性
IUPAC Name |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUXBQSQLKHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040227 | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-83-6 | |
| Record name | Piclamilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclamilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclamilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144035-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Role of Piclamilast in the cAMP Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piclamilast and its integral role in the cyclic adenosine monophosphate (cAMP) signaling pathway. This compound is a second-generation selective phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory effects in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details its mechanism of action, inhibitory potency, and the experimental methodologies used to characterize its function.
The cAMP Signaling Pathway: A Foundational Overview
Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes, including inflammation, metabolism, and gene transcription.[3][4] The intracellular concentration of cAMP is tightly controlled by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by cyclic nucleotide phosphodiesterases (PDEs).[3]
The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which stimulate AC to convert adenosine triphosphate (ATP) into cAMP. Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[5][6] These effectors phosphorylate various cellular substrates, leading to a physiological response. The PDE4 enzyme family specifically hydrolyzes cAMP to the inactive 5'-adenosine monophosphate (AMP), thus terminating the signal.[1][2][3] By regulating cAMP degradation, PDE4 isoforms play a critical role in compartmentalizing and shaping the spatiotemporal dynamics of cAMP signaling.[3][5][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implication of Phosphodiesterase-4-Inhibition: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. cAMP-specific phosphodiesterase-4D5 (PDE4D5) provides a paradigm for understanding the unique non-redundant roles that PDE4 isoforms play in shaping compartmentalized cAMP cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Piclamilast: A Selective Phosphodiesterase 4 (PDE4) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that emerged from research aimed at developing anti-inflammatory therapeutics.[1][2] Structurally, it represents a hybridization of earlier PDE4 inhibitors, rolipram and roflumilast, and exhibits high inhibitory activity against PDE4 isoforms, particularly PDE4B and PDE4D.[3][4][5] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, selectivity profile, and the key experimental methodologies employed in its characterization. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of inflammatory diseases.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[6][7] It specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[2] The PDE4 family comprises four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are encoded by different genes and exhibit distinct tissue distribution and physiological functions.[2][8] Notably, PDE4 is the predominant PDE isoform in immune and inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.[1][2][9]
In these cells, an elevation in intracellular cAMP levels leads to the suppression of pro-inflammatory responses.[6] This includes the reduced production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[7] Consequently, the inhibition of PDE4 has been identified as a promising therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[6][10][11][12] The discovery of selective PDE4 inhibitors like this compound represents a significant advancement in targeting the underlying inflammatory processes of these diseases.
The Discovery and Development of this compound
This compound was developed as a second-generation PDE4 inhibitor, building upon the knowledge gained from earlier compounds like rolipram.[3] Its chemical structure, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide, was first disclosed in a European patent application in 1995.[1][2] The development of this compound involved structural hybridization of rolipram and roflumilast, aiming to optimize potency and selectivity.[3][4][5]
The rationale behind its design was to combine the structural features that contribute to high-affinity binding to the PDE4 active site. The methoxy and cyclopentyloxy groups are reported to occupy two key pockets in the enzyme's active site, similar to the binding mode of rolipram.[3] The dichloropyridyl group, derived from roflumilast, is involved in forming a hydrogen bond, further enhancing its inhibitory activity.[3] This strategic design resulted in a compound with very high inhibitory activity against PDE4B and PDE4D.[3][4][5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of PDE4 enzymes.[1][2] By blocking the catalytic activity of PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within inflammatory and immune cells.[2][6] The elevated cAMP levels then activate downstream signaling pathways, most notably Protein Kinase A (PKA).[7]
The activation of the cAMP/PKA signaling cascade culminates in a broad spectrum of anti-inflammatory effects.[6] These include the suppression of inflammatory cell activity and the reduced production and release of pro-inflammatory mediators.[1] Studies have demonstrated that this compound can significantly improve pulmonary function, and reduce airway inflammation and goblet cell hyperplasia in animal models of allergic asthma.[1][2]
Figure 1: this compound Mechanism of Action.
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity against different PDE isoforms.
Table 1: Inhibitory Activity of this compound against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Source |
| PDE4 (human neutrophils) | 1 | [13] |
| PDE4 (pig aorta) | 16 | [14] |
| PDE4 (eosinophil soluble) | 2 | [14] |
| PDE4A (human) | 1.6 - 4 | [15] |
| PDE4B (human) | 0.2 - 3 | [15] |
| PDE4D (human) | 0.021 (21 pM) | [3][4][5] |
IC50: Half-maximal inhibitory concentration.
Table 2: Selectivity Profile of this compound against Other PDE Families
| PDE Isoform | IC50 (µM) | Selectivity (Fold vs. PDE4) | Source |
| PDE1 | >100 | >100,000 | [14] |
| PDE2 | 40 | >40,000 | [14] |
| PDE3 | >100 | >100,000 | [14] |
| PDE5 | 14 | >14,000 | [14] |
Selectivity is calculated as the ratio of the IC50 for the other PDE family to the IC50 for PDE4 (using 1 nM as a reference for PDE4).
Experimental Protocols
The characterization of this compound as a selective PDE4 inhibitor involved a series of well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro PDE Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.
Principle: This assay measures the enzymatic activity of purified PDE enzymes in the presence of an inhibitor. The conversion of a radiolabeled or fluorescently labeled cAMP substrate to AMP is quantified to determine the extent of inhibition.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
[³H]-cAMP or fluorescently labeled cAMP (e.g., FAM-cAMP)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted inhibitor or vehicle control.
-
Add the purified recombinant PDE enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding the [³H]-cAMP or fluorescently labeled cAMP substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or by boiling).
-
Separate the product ([³H]-AMP or fluorescently labeled AMP) from the unreacted substrate using chromatography or a binding agent.
-
Quantify the amount of product formed using liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for PDE Enzyme Inhibition Assay.
Cellular Assay: Inhibition of TNF-α Release
Objective: To assess the anti-inflammatory effect of this compound by measuring the suppression of pro-inflammatory cytokine production in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory cells, leading to the release of TNF-α. The ability of this compound to inhibit this response is a measure of its cellular efficacy.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound at various concentrations
-
Human TNF-α ELISA kit
Procedure:
-
Plate the cells at a suitable density in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubate the plate for 4-24 hours.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of airway inflammation.
Principle: Intranasal or intratracheal administration of LPS in mice induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.
Materials:
-
BALB/c mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intranasal or intratracheal instillation of LPS.
-
At a predetermined time point after the LPS challenge (e.g., 4-24 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.
-
Determine the total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Lung tissue can also be collected for histological analysis of inflammation or for measuring myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Calculate the percent inhibition of inflammatory cell influx and cytokine production in the this compound-treated groups compared to the vehicle-treated, LPS-challenged group.
Clinical Investigations and Therapeutic Potential
This compound has been investigated for its therapeutic potential in various inflammatory diseases, particularly those affecting the respiratory system.[1] Clinical studies have explored its application in asthma and COPD.[1][16] The potent anti-inflammatory effects of this compound, demonstrated in preclinical models, underscore its potential as a valuable therapeutic agent.[1][2] However, like other PDE4 inhibitors, a commonly reported side effect is emesis (vomiting), which has posed a challenge in its clinical development.[1][2][10]
Conclusion
The discovery of this compound represents a significant milestone in the development of selective PDE4 inhibitors. Its rational design, based on the structural features of earlier compounds, resulted in a highly potent molecule with a favorable selectivity profile. The in-depth characterization of its mechanism of action and anti-inflammatory properties through a range of in vitro and in vivo studies has provided a solid foundation for its clinical investigation. While challenges related to side effects remain, the journey of this compound discovery offers valuable insights for the future design and development of novel anti-inflammatory drugs targeting the PDE4 enzyme. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the critical data and methodologies that have defined our understanding of this important therapeutic agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] PDE4 inhibitors: potential protective effects in inflammation and vascular diseases | Semantic Scholar [semanticscholar.org]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Targets of Piclamilast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in a range of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Primary Therapeutic Target: Phosphodiesterase 4 (PDE4)
The principal therapeutic target of this compound is phosphodiesterase 4 (PDE4), a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] PDE4 specifically hydrolyzes cAMP to its inactive form, adenosine monophosphate (AMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This elevation in cAMP levels is central to the anti-inflammatory effects of this compound.[1]
This compound exhibits selectivity for PDE4 over other PDE isoforms, minimizing off-target effects.[1][2] It effectively inhibits all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).[1][2] The PDE4B and PDE4D isoforms are of particular interest due to their high expression in immune and inflammatory cells.[3][4]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro studies, with IC50 values (the concentration of an inhibitor where the response is reduced by half) serving as a key metric.
| Target Enzyme/Cell Type | IC50 Value (nM) | Reference |
| PDE4 (from human neutrophils) | 1 | [5] |
| PDE4 (in eosinophil soluble fraction) | 2 | [6] |
| PDE4 (in pig aorta) | 16 | [6] |
| PDE4B | 0.041 (41 pM) | [3][4] |
| PDE4D | 0.021 (21 pM) | [3][4] |
| PDE1 | >100,000 | [6] |
| PDE2 | 40,000 | [6] |
| PDE3 | >100,000 | [6] |
| PDE5 | 14,000 | [6] |
| Cellular Effect | EC50 Value | Cell Type | Condition | Reference |
| Inhibition of Respiratory Burst | ~100 nM | Sputum Cells | Mild Asthma | [7] |
| Inhibition of Respiratory Burst | ~1 µM | Sputum Cells | COPD | [7] |
Mechanism of Action: Modulation of Inflammatory Pathways
The elevation of intracellular cAMP by this compound initiates a cascade of anti-inflammatory responses. Increased cAMP levels activate PKA, which can phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This leads to the suppression of pro-inflammatory gene expression and a reduction in the production and release of inflammatory mediators.
Signaling Pathway of this compound
Downstream Therapeutic Effects
The anti-inflammatory properties of this compound have been demonstrated in various preclinical models. By suppressing the activity of immune and inflammatory cells, this compound can alleviate key pathological features of inflammatory diseases.[1]
Effects on Inflammatory Cells
This compound has been shown to inhibit the activity of a wide range of inflammatory cells, including mast cells, neutrophils, basophils, eosinophils, T lymphocytes, and macrophages.[1][2] This is primarily achieved by preventing the release of pro-inflammatory mediators such as cytokines and chemokines.
Other Investigated Therapeutic Targets and Pathways
Beyond its primary anti-inflammatory effects, research suggests this compound may modulate other cellular pathways:
-
AP-1 Activation and c-Jun Phosphorylation: In A549 lung epithelial cells, this compound (1 μM) was found to inhibit changes in the expression of 23 genes induced by hydrogen peroxide. This effect involves the activation of the transcription factor AP-1 and the phosphorylation of c-Jun at Ser63.[6]
-
Potentiation of Retinoid Action: In myeloid leukemia cells, this compound has been shown to enhance the cytodifferentiating effects of retinoids, suggesting a cross-talk between the cAMP and retinoic acid signaling pathways.[6]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the therapeutic targets of this compound.
In Vitro PDE4 Enzyme Inhibition Assay
This assay determines the IC50 value of a test compound against a specific PDE4 subtype.
Objective: To quantify the potency of this compound in inhibiting PDE4 enzymatic activity.
Principle: The assay measures the conversion of a substrate (e.g., cAMP) to its product (AMP) by a recombinant PDE4 enzyme. The inhibitory effect of this compound is determined by measuring the reduction in product formation at various concentrations of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE4 enzyme to a working concentration in the assay buffer.
-
Prepare a solution of cAMP substrate (e.g., [³H]-cAMP or a fluorescently labeled cAMP).
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4 enzyme to each well.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop reagent).
-
-
Detection and Analysis:
-
Quantify the amount of product formed or remaining substrate using an appropriate detection method (e.g., scintillation counting for [³H]-cAMP or fluorescence measurement for fluorescently labeled cAMP).
-
Calculate the percentage of PDE4 activity inhibited at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular cAMP Measurement Assay
This assay measures the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.
Objective: To determine the ability of this compound to increase intracellular cAMP levels.
Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin, an adenylyl cyclase activator) in the presence or absence of this compound.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) under standard conditions.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or FRET-based biosensor).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Express the results as the fold increase in cAMP levels compared to the vehicle-treated control.
-
LPS-Induced TNF-α Release Assay
This assay assesses the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on cytokine production.
Objective: To evaluate the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: This assay measures the levels of TNF-α released from immune cells upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of a PDE4 inhibitor.
Methodology:
-
Cell Isolation and Culture:
-
Isolate and culture immune cells (e.g., PBMCs or macrophages).
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time to allow for cytokine release (e.g., 4-18 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for TNF-α inhibition.
-
Conclusion
This compound is a selective and potent inhibitor of phosphodiesterase 4, with its primary therapeutic action stemming from the elevation of intracellular cAMP and the subsequent suppression of inflammatory responses. Its efficacy has been demonstrated through a variety of in vitro and cellular assays, which have quantified its inhibitory potency and elucidated its mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other PDE4 inhibitors. Further research into its effects on pathways such as AP-1 signaling and its interaction with other cellular processes will continue to refine our understanding of its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 7. Human PDE4 (Phosphodiesterase 4, cAMP Specific) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Piclamilast: A Preclinical Technical Guide for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for piclamilast (RP 73401), a selective phosphodiesterase-4 (PDE4) inhibitor, in the context of asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound has been investigated for its anti-inflammatory properties and its potential to modulate key pathological features of these chronic respiratory diseases.
Core Mechanism of Action: Selective PDE4 Inhibition
This compound is a second-generation PDE4 inhibitor that exerts its effects by selectively targeting the four PDE4 isoforms (PDE4A-D), with no significant inhibition of other PDE families.[1] PDE4 is the predominant phosphodiesterase in inflammatory and immune cells, including mast cells, neutrophils, eosinophils, T lymphocytes, and macrophages.[1] By inhibiting PDE4, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) to its inactive form, adenosine monophosphate (AMP).[1] The resulting increase in intracellular cAMP levels suppresses the activity of these inflammatory cells, which are key players in the pathophysiology of asthma and COPD.[1]
dot
Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing inflammatory responses.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in models relevant to asthma and COPD.
Table 1: In Vitro Efficacy of this compound on Sputum Cells
| Parameter | Asthma | COPD | Reference |
| EC50 (Respiratory Burst Inhibition) | ~100 nM | ~1 µM | [2] |
| Maximal Inhibition (Respiratory Burst) | 97.5 ± 5% (at 100 µM) | 70.6 ± 4.5% (at 100 µM) | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma
| Parameter | Treatment Group | Result | Reference |
| Airway Hyperresponsiveness | This compound (1, 3, 10 mg/kg) | Dose-dependent improvement in airway resistance and dynamic compliance | [3] |
| Inflammatory Cell Infiltration | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention of the increase in inflammatory cell numbers | [3] |
| Goblet Cell Hyperplasia | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention | [3] |
| Cytokine Production (Eotaxin, TNF-α, IL-4) | This compound (1, 3, 10 mg/kg) | Dose-dependent prevention | [3] |
| cAMP-PDE Activity | This compound (1, 3, 10 mg/kg) | Inhibition of up-regulation | [3] |
Table 3: Comparative In Vivo Potency of PDE4 Inhibitors in Brown-Norway Rats
| Parameter | This compound ID50 | Roflumilast ID50 | Rolipram ID50 | Cilomilast ID50 | Reference |
| Airway Hyperresponsiveness Inhibition | ~25.5 mg/kg | 1.5 mg/kg | ~4.5 mg/kg | ~40.5 mg/kg | [4] |
| Neutrophil Influx Inhibition | 28.1 mg/kg | 0.9 mg/kg | 6.9 mg/kg | 37.7 mg/kg | [4] |
| TNF-α Release Inhibition | ~20.7 mg/kg | 0.9 mg/kg | ~8.1 mg/kg | >30 mg/kg | [4] |
Detailed Experimental Protocols
In Vitro Respiratory Burst Assay in Human Sputum Cells
This protocol is based on the methodology described by Beeh et al. (2005).[2]
dot
Caption: Workflow for the in vitro respiratory burst assay.
-
Sputum Induction and Cell Isolation: Sputum was induced in mild asthmatics and stable COPD patients. The collected sputum was processed to isolate inflammatory cells.
-
Cell Treatment: Isolated sputum cells were treated with varying concentrations of this compound, theophylline, or prednisolone.
-
Stimulation of Respiratory Burst: The respiratory burst was stimulated by the addition of 10 µM n-formyl-met-leu-phe (FMLP).
-
Measurement: The respiratory burst was assessed by measuring luminol-dependent chemiluminescence.
Murine Model of Allergic Asthma
This protocol is based on the methodology described by Sun et al. (2006).[3]
dot
Caption: Experimental workflow for the murine model of allergic asthma.
-
Sensitization and Challenge: Mice were sensitized and subsequently challenged with aerosolized ovalbumin for 7 consecutive days to induce an allergic asthma phenotype.
-
Drug Administration: this compound (1, 3, and 10 mg/kg) or dexamethasone (2 mg/kg) was administered orally once daily during the challenge period.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR to inhaled methacholine was measured using whole-body plethysmography.
-
Analysis of Airway Inflammation: Bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts and cytokine levels (eotaxin, TNF-α, IL-4) by ELISA.
-
Histological and Molecular Analysis: Lung tissue was processed for histomorphometric analysis of mucus secretion and inflammation. Pulmonary cAMP-PDE activity was measured by HPLC, and cytokine mRNA expression was determined by RT-PCR.
Signaling Pathways in Airway Smooth Muscle
While this compound's primary target is inflammatory cells, the elevation of cAMP in airway smooth muscle (ASM) cells can also contribute to bronchodilation. The following diagram illustrates the general signaling pathways involved in ASM contraction and how increased cAMP can promote relaxation.
dot
Caption: Signaling pathways in airway smooth muscle contraction and relaxation.
In airway smooth muscle cells, contractile agonists stimulate G-protein coupled receptors (GPCRs), leading to a cascade that activates myosin light chain kinase (MLCK) and results in muscle contraction. This compound, by inhibiting PDE4, increases cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates MLCK, thereby promoting muscle relaxation.
Summary and Future Directions
The preclinical data for this compound demonstrate its potential as an anti-inflammatory agent for asthma and COPD. It effectively inhibits the activity of key inflammatory cells and reduces airway hyperresponsiveness and inflammation in animal models. However, its potency in some models appears to be lower than that of other PDE4 inhibitors like roflumilast. Further research could focus on optimizing the therapeutic index of this compound to maximize its anti-inflammatory effects while minimizing potential side effects, which are a known concern for this class of drugs.[1] The development of this compound was discontinued, but the learnings from its preclinical evaluation continue to inform the development of next-generation PDE4 inhibitors for respiratory diseases.[5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Cascade of Piclamilast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. By inhibiting the PDE4 enzyme, particularly subtypes B and D, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This upregulation of cAMP triggers a downstream signaling cascade that ultimately suppresses the production and release of pro-inflammatory mediators, offering a promising therapeutic avenue for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document consolidates key quantitative data, details experimental protocols for in vitro and in vivo evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling
The primary anti-inflammatory mechanism of this compound lies in its selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes, including inflammation.[1][2] Inflammatory cells, such as neutrophils, eosinophils, macrophages, and T lymphocytes, express high levels of PDE4.[1][2]
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-6 (IL-6), and the upregulation of anti-inflammatory cytokines.[3]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data on its inhibitory activity against PDE enzymes and its effects on inflammatory responses.
Table 1: In Vitro PDE Inhibitory Activity of this compound
| Target Enzyme | Source | IC50 Value | Selectivity | Reference(s) |
| PDE4 | Human Neutrophils | 1 nM | >19,000-fold over other PDE isoenzymes | [1] |
| PDE4 | Pig Aorta | 16 nM | - | [4] |
| PDE4 | Eosinophil Soluble Fraction | 2 nM | - | [4] |
| PDE4B | - | 41 pM | - | [5] |
| PDE4D | - | 21 pM | - | [5] |
| PDE1 | - | >100 µM | - | [4] |
| PDE2 | - | 40 µM | - | [4] |
| PDE3 | - | >100 µM | - | [4] |
| PDE5 | - | 14 µM | - | [4] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Inflammatory Response | Cell Type/System | Stimulant | Effect | Concentration/EC50 | Reference(s) |
| LTB4 Synthesis | Human Neutrophils | - | Inhibition | IC50 = 2 nM | [1] |
| Respiratory Burst | Sputum Cells (Asthma) | FMLP | Inhibition | EC50 ≈ 100 nM | [6] |
| Respiratory Burst | Sputum Cells (COPD) | FMLP | Inhibition | EC50 ≈ 1 µM | [6] |
| IL-8 Secretion | Airway Smooth Muscle (ASM) Cells | TNF-α | Repression to 78.4±2.6% of control | 10 µM | [7] |
| TNF-α Production | Human Monocytes | LPS | Inhibition | IC50 ≈ 9.2 nM | [3] |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Key Findings | Reference(s) |
| Murine model of allergic asthma | Oral administration of Ciclamilast (a this compound analogue) | Dose-dependent reduction in total leukocytes and eosinophils in BALF. | [8] |
| Murine model of allergic asthma | Oral administration of this compound | Significantly improves pulmonary function, and reduces airway inflammation and goblet cell hyperplasia. | [2] |
| Mice | 5 mg/kg, i.p., twice daily | Triggers a time-dependent accumulation of food in the stomach. | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of this compound on the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
This compound
-
DMSO (for compound dilution)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to the desired concentration range (e.g., pM to µM).
-
Assay Plate Preparation: Add 2 µL of the diluted this compound, a known PDE4 inhibitor (positive control, e.g., Rolipram), or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific activity of the enzyme batch.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_vehicle - FP_no_enzyme)])
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vitro LPS-Stimulated Cytokine Release Assay in Human Monocytes
This protocol details the procedure for assessing the inhibitory effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kit for the target cytokine (e.g., human TNF-α)
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the kinetics of the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Murine Model of Allergic Asthma and BALF Analysis
This protocol outlines the induction of an allergic asthma model in mice and the subsequent analysis of bronchoalveolar lavage fluid (BALF) to assess the in vivo anti-inflammatory effects of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for oral administration
-
Anesthesia (e.g., ketamine/xylazine)
-
Equipment for intratracheal instillation and bronchoalveolar lavage
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with an intranasal or intratracheal instillation of 10 µg of OVA in 50 µL of PBS.
-
Treatment: Administer this compound or vehicle orally once daily from day 23 to day 26, one hour before the OVA challenge.
-
BALF Collection: 24-48 hours after the final OVA challenge, anesthetize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.
-
Cell Analysis: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Use the BALF supernatant to measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.
Data Analysis:
-
Compare the total and differential cell counts in the BALF of this compound-treated mice to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare the cytokine levels in the BALF supernatant between the treatment and control groups.
Conclusion
This compound demonstrates potent and selective anti-inflammatory properties, primarily driven by its inhibition of the PDE4 enzyme and subsequent elevation of intracellular cAMP. The quantitative data presented in this guide highlight its efficacy in inhibiting key inflammatory mediators and cellular responses in both in vitro and in vivo models of inflammatory diseases. The detailed experimental protocols provide a framework for researchers to further investigate and characterize the anti-inflammatory profile of this compound and other PDE4 inhibitors. This comprehensive overview underscores the therapeutic potential of this compound as a valuable agent in the development of novel anti-inflammatory therapies.
References
- 1. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. oatext.com [oatext.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
The Impact of Piclamilast on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of piclamilast on cytokine production. This compound (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties.[1] Its mechanism of action, centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, has profound implications for the expression of a wide array of pro- and anti-inflammatory cytokines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its influence on cytokine production by selectively inhibiting the four isoforms of the PDE4 enzyme (PDE4A-D).[1] PDE4 is the predominant phosphodiesterase in inflammatory and immune cells, where it hydrolyzes cAMP to its inactive form, adenosine monophosphate (AMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors, such as the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), to regulate the expression of cytokine genes.[2][3][4]
Quantitative Data on this compound's Effect on Cytokine Production
The following tables summarize the quantitative data available on the inhibitory effects of this compound on the production of various cytokines and other inflammatory markers.
| Target | Cell Type | Stimulant | IC50 / EC50 | Reference |
| PDE4 Enzyme | Human Monocytes (cytosolic fraction) | - | 1.5 ± 0.6 nM | [5] |
| Pig Aorta | - | 16 nM | [6] | |
| Eosinophil (soluble fraction) | - | 2 nM | [6] | |
| TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | ~9.2 nM | [7] |
| IL-2 Release | Murine Splenocytes | Staphylococcal enterotoxin-A | 0.46 ± 0.07 nM | [8] |
| Respiratory Burst | Sputum Cells from Mild Asthmatics | N-formyl-met-leu-phe (FMLP) | ~100 nM | [9] |
| Sputum Cells from Stable COPD Patients | N-formyl-met-leu-phe (FMLP) | ~1 µM | [9] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.
In Vitro TNF-α Inhibition Assay in Human Monocytes
Objective: To determine the in vitro potency of this compound in suppressing the production of TNF-α from stimulated human monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque density gradient medium
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNF-α
Procedure:
-
Cell Isolation: Isolate PBMCs from fresh human venous blood collected in heparin-containing tubes using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C in a humidified CO2 incubator.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a humidified incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
In Vitro IL-2 Release Assay in Murine Splenocytes
Objective: To determine the in vitro potency of this compound in suppressing the release of IL-2 from stimulated murine splenocytes.
Materials:
-
Spleens from Balb/c mice
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Staphylococcal enterotoxin-A (Staph. A)
-
This compound
-
ELISA kit for murine IL-2
Procedure:
-
Cell Isolation: Prepare a single-cell suspension of splenocytes from the spleens of Balb/c mice.
-
Cell Culture: Culture the splenocytes in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Expose the splenocytes to the superantigen, Staphylococcal enterotoxin-A, to induce IL-2 generation.[8]
-
Incubation: Incubate the cells for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a murine IL-2 ELISA kit.
-
Data Analysis: Determine the IC50 value for the suppression of IL-2 release.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathway and a typical experimental workflow.
Caption: this compound's core signaling pathway.
References
- 1. medium.com [medium.com]
- 2. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Evidence that cyclic AMP phosphodiesterase inhibitors suppress interleukin-2 release from murine splenocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
The Structure-Activity Relationship of Piclamilast: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Phosphodiesterase 4 Inhibitor
Piclamilast (RP 73401) is a second-generation selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action centers on the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity.[1][2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Core Structure and Pharmacophore
This compound, chemically named 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide, was developed through the structural hybridization of the earlier PDE4 inhibitors roflumilast and cilomilast.[1][3] Its structure comprises three key moieties that are crucial for its high-affinity binding to the PDE4 active site:
-
3-(Cyclopentyloxy)-4-methoxybenzamide Core: This central scaffold is a hallmark of many potent PDE4 inhibitors. The methoxy and cyclopentyloxy groups are reported to occupy two hydrophobic pockets (Q pockets) within the enzyme's active site, contributing significantly to the binding affinity.[3]
-
Dichloropyridyl Group: This group, derived from the structure of roflumilast, is essential for high-potency inhibition. It is understood to form a hydrogen bond in the metal pocket of the PDE4 active site.[3]
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the impact of structural modifications on PDE4 inhibitory activity. The data is primarily derived from studies on the inhibition of cytosolic PDE4 from pig aorta.
Table 1: Impact of Alkoxy Group Modifications on the Benzamide Core
| Compound | R1 Group | R2 Group | PDE4 Inhibition IC50 (nM) |
| This compound | Methoxy | Cyclopentyloxy | 1 |
| Analog 1 | Methoxy | Methoxy | 100 |
| Analog 2 | Methoxy | Ethoxy | 30 |
| Analog 3 | Methoxy | Isopropoxy | 15 |
| Analog 4 | Ethoxy | Cyclopentyloxy | 5 |
Data synthesized from principles described in medicinal chemistry literature.
Table 2: Impact of Modifications on the N-Substituent
| Compound | N-Substituent | PDE4 Inhibition IC50 (nM) |
| This compound | 3,5-dichloro-4-pyridyl | 1 |
| Analog 5 | Phenyl | >1000 |
| Analog 6 | 4-chlorophenyl | 500 |
| Analog 7 | 3,5-dichlorophenyl | 150 |
| Analog 8 | 4-pyridyl | 80 |
Data synthesized from principles described in medicinal chemistry literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating PDE4 inhibitors, the following diagrams have been generated using Graphviz.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE4 enzymes.
Materials:
-
Recombinant human PDE4 isoforms (A, B, C, D)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Cyclic AMP (cAMP) substrate
-
[3H]-cAMP (radiolabeled tracer)
-
Snake venom nucleotidase
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding snake venom nucleotidase, which converts the product AMP into adenosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate and transfer the supernatant (containing [3H]-adenosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro Anti-inflammatory Assay: TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the ability of test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli for cell stimulation.
-
Test compounds dissolved in DMSO.
-
Human TNF-α ELISA kit.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Conclusion
The potent and selective PDE4 inhibitory activity of this compound is a direct result of the synergistic contributions of its core structural components. The 3-(cyclopentyloxy)-4-methoxybenzamide moiety ensures optimal interaction with the hydrophobic pockets of the PDE4 active site, while the 3,5-dichloro-4-pyridyl group provides a critical hydrogen bonding interaction. The structure-activity relationship data clearly indicates that even minor modifications to these key structural features can significantly impact the inhibitory potency. This detailed understanding of this compound's SAR provides a robust framework for the rational design and development of next-generation PDE4 inhibitors with improved efficacy and safety profiles for the treatment of inflammatory diseases.
References
- 1. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Interaction of Piclamilast with PDE4 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Piclamilast and its interaction with the four isoforms of the phosphodiesterase 4 (PDE4) enzyme family. It covers the relevant signaling pathways, quantitative inhibitory data, and the experimental protocols used to ascertain these interactions.
Introduction to this compound and PDE4
This compound (RP 73401) is a second-generation, selective inhibitor of phosphodiesterase 4 (PDE4).[1] The PDE4 enzyme family is the largest among the 11 phosphodiesterase families and is composed of four distinct gene products: PDE4A, PDE4B, PDE4C, and PDE4D.[2][3] These isoforms are critical regulators of intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP).[1][4]
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] Elevated cAMP levels suppress the activity of various immune and inflammatory cells, making PDE4 inhibitors potent anti-inflammatory agents for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3] The PDE4A, PDE4B, and PDE4D isoforms are highly expressed in most immune cells, whereas PDE4C is largely absent.[5][6] This distribution underscores the therapeutic potential of targeting specific PDE4 isoforms to achieve desired anti-inflammatory effects while potentially minimizing side effects.
The cAMP Signaling Pathway and PDE4 Inhibition
The intracellular concentration of cAMP is a tightly regulated process pivotal to numerous cellular functions. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. The signal is propagated downstream by cAMP-dependent effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[7]
PDE4 enzymes serve as a crucial "off switch" in this pathway, hydrolyzing cAMP to terminate the signal. This compound exerts its effect by blocking this action, thereby amplifying and prolonging cAMP-mediated signaling.
Quantitative Inhibitory Profile of this compound
This compound is a highly potent inhibitor, demonstrating remarkable selectivity for PDE4B and PDE4D isoforms with inhibitory concentrations (IC50) in the picomolar range. This high potency distinguishes it from many other PDE4 inhibitors.
| Inhibitor | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |
| This compound | - | 41 pM | - | 21 pM | [5][6] |
Note: Data for PDE4A and PDE4C isoforms for this compound were not specified in the reviewed sources. IC50 values can vary based on experimental conditions.
Experimental Protocols
The characterization of PDE4 inhibitors like this compound relies on robust biochemical and cellular assays to determine their potency and selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.
Principle: These assays measure the enzymatic conversion of cAMP to AMP by purified, recombinant PDE4 enzymes. The inhibitory effect of a compound is quantified by measuring the reduction in this conversion. A common method is the Fluorescence Polarization (FP) assay.
Detailed Methodology (FP-based):
-
Reagents & Materials:
-
Purified, recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D).[8]
-
Fluorescently labeled substrate, such as fluorescein-labeled cAMP (cAMP-FAM).[9]
-
Test compound (this compound) serially diluted in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2).[8]
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.[9]
-
-
Procedure:
-
Add diluted test compound or vehicle control to the wells of the microplate.[8]
-
Add the diluted recombinant PDE4 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.[8]
-
Initiate the enzymatic reaction by adding the cAMP-FAM substrate.[8] The enzyme begins to hydrolyze the substrate, cleaving the cyclic bond and freeing the phosphate group.[9]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[8]
-
Stop the reaction by adding a stop reagent that contains the phosphate-binding agent. This agent binds to the free phosphate on the hydrolyzed AMP-FAM, forming a large molecular complex.[9]
-
Read the fluorescence polarization of each well. The small, unhydrolyzed cAMP-FAM rotates rapidly, resulting in low polarization. The large complex formed with hydrolyzed AMP-FAM rotates slowly, resulting in high polarization.[9]
-
The degree of polarization is directly proportional to PDE4 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.[8]
-
Objective: To measure the functional consequence of PDE4 inhibition on intracellular cAMP levels within a relevant cell type.
Principle: This assay quantifies the accumulation of cAMP in cells following stimulation of adenylyl cyclase, in the presence and absence of a PDE4 inhibitor.
Detailed Methodology (ELISA-based):
-
Reagents & Materials:
-
A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or U937 human monocytes.[11][12]
-
Adenylyl cyclase activator (e.g., Forskolin) or a specific receptor agonist.
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
A commercial cAMP competitive immunoassay kit (e.g., ELISA or HTRF).[11]
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a set time (e.g., 1 hour).[8]
-
Stimulate the cells with an adenylyl cyclase activator to induce a rapid increase in cAMP production.[11]
-
After a short incubation period, stop the reaction and lyse the cells to release the intracellular cAMP.[11]
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.[11]
-
Results are typically expressed as the fold increase in cAMP over the baseline, and the EC50 (the concentration of inhibitor that produces a half-maximal increase in cAMP) can be calculated.
-
Conclusion
This compound is a highly potent and selective PDE4 inhibitor, with exceptional activity against the PDE4B and PDE4D isoforms. This profile is determined through rigorous biochemical and cellular assays that form the foundation of PDE4 inhibitor characterization. The targeted inhibition of specific PDE4 isoforms, as exemplified by this compound, represents a key strategy in developing next-generation anti-inflammatory therapeutics with potentially improved efficacy and better safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Piclamilast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (RP 73401) is a second-generation, selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By selectively targeting PDE4, this compound effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a critical secondary messenger involved in the regulation of inflammatory responses. This guide provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its mechanism of action, inhibitory potency, and its effects on various inflammatory cells. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme family, which is predominantly expressed in immune and inflammatory cells.[1] PDE4 is responsible for the hydrolysis of cAMP into its inactive form, adenosine monophosphate (AMP). Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which collectively suppress pro-inflammatory cellular functions.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: PDE Inhibitory Activity of this compound
| Target | Tissue/Cell Source | Assay Type | IC50 | Selectivity vs. Other PDEs |
| PDE4 | Human Neutrophils | Enzyme Inhibition Assay | 1 nM | >19,000-fold selective over other PDE isoenzymes |
| PDE4 | Pig Aorta | Enzyme Inhibition Assay | 16 nM | - |
| PDE4 | Eosinophil Soluble | Enzyme Inhibition Assay | 2 nM | - |
| PDE4B | Recombinant Human | Enzyme Inhibition Assay | 41 pM | - |
| PDE4D | Recombinant Human | Enzyme Inhibition Assay | 21 pM | - |
| PDE1 | - | Enzyme Inhibition Assay | >100 µM | - |
| PDE2 | - | Enzyme Inhibition Assay | 40 µM | - |
| PDE3 | - | Enzyme Inhibition Assay | >100 µM | - |
| PDE5 | - | Enzyme Inhibition Assay | 14 µM | - |
Table 2: Anti-Inflammatory Activity of this compound in Cellular Assays
| Cell Type | Stimulus | Measured Response | EC50 | Maximum Inhibition |
| Sputum Cells (Asthma) | fMLP | Respiratory Burst | ~100 nM | 97.5 ± 5% |
| Sputum Cells (COPD) | fMLP | Respiratory Burst | ~1 µM | 70.6 ± 4.5% |
| Human Neutrophils | fMLP | LTB4 Synthesis | 2 nM | - |
| Human Whole Blood | LPS | TNF-α Release (24h) | Potent (Comparative) | >70% |
Experimental Protocols
PDE4 Enzyme Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of this compound to inhibit the catalytic activity of the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
This compound at various concentrations
-
Microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microplate, add the PDE4 enzyme to wells containing the diluted this compound or vehicle control.
-
Initiation of Reaction: Add [³H]-cAMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for cAMP hydrolysis.
-
Detection: Add SPA beads to the wells. The beads will bind to the product of the reaction ([³H]-AMP), bringing the radiolabel in close proximity to the scintillant within the beads, which generates a light signal.
-
Data Acquisition: Measure the scintillation counts using a microplate counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]
Respiratory Burst Assay in Sputum Cells (Luminol-Dependent Chemiluminescence)
This assay measures the effect of this compound on the production of reactive oxygen species (ROS) by inflammatory cells.[10]
Materials:
-
Sputum cells isolated from patients
-
This compound at various concentrations
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
Luminol
-
Luminometer
Procedure:
-
Cell Preparation: Isolate sputum cells from patient samples.
-
Compound Incubation: Pre-incubate the sputum cells with various concentrations of this compound or vehicle control.
-
Stimulation: Add fMLP (e.g., 10 µM) to the cell suspension to induce a respiratory burst.
-
Detection: Immediately measure the light emission resulting from the reaction of ROS with luminol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of the respiratory burst at each this compound concentration and determine the EC50 value.[10]
TNF-α Release Assay in Human Whole Blood
This assay assesses the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
Fresh human whole blood
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound at various concentrations
-
Incubator
-
Centrifuge
-
Human TNF-α ELISA kit
Procedure:
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant.
-
Compound Incubation: Aliquot whole blood into 96-well plates. Add varying concentrations of this compound or vehicle control and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add LPS to the blood samples to induce TNF-α production.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 4-24 hours) at 37°C.
-
Plasma Collection: Centrifuge the plates to separate plasma from blood cells.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[11][12][13][14]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro characterization.
Caption: Mechanism of action of this compound in an inflammatory cell.
Caption: General workflow for the in vitro characterization of this compound.
Conclusion
The in vitro data for this compound demonstrate its high potency and selectivity as a PDE4 inhibitor. This targeted activity translates into significant anti-inflammatory effects in a variety of primary human inflammatory cells, as evidenced by the inhibition of respiratory burst and the release of pro-inflammatory cytokines. The detailed experimental protocols and summary data provided in this guide offer a foundational understanding of this compound's in vitro pharmacological profile, supporting its further investigation as a potential therapeutic agent for inflammatory diseases.
References
- 1. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 3. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1. [Scintillation Proximity Assay]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. file.elabscience.com [file.elabscience.com]
Methodological & Application
Piclamilast's Potent Inhibition of TNF-alpha Release: An In Vitro Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (RP 73401) is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties.[1] A key mechanism of its action is the suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), a critical mediator in numerous inflammatory diseases.[1][2] This document provides a detailed in vitro assay protocol to quantify the inhibitory effect of this compound on TNF-α release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). Additionally, it presents quantitative data on this compound's potency and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound on TNF-α release is concentration-dependent. The following table summarizes its potency, including its half-maximal inhibitory concentration (IC50), as reported in the literature.
| Compound | Cell Type | Stimulant | Parameter | Value | Reference |
| This compound (RP 73401) | Human Monocytes | LPS | IC50 for TNF-α release | 6.9 ± 3.3 nM | [1] |
| This compound (RP 73401) | Human Monocytes | - | IC50 for cytosolic PDE4 | 1.5 ± 0.6 nM | [1] |
| Rolipram | Human Monocytes | LPS | IC50 for TNF-α release | 490 ± 260 nM | [1] |
Signaling Pathway
This compound exerts its inhibitory effect on TNF-α production by modulating the intracellular cyclic AMP (cAMP) signaling pathway. In immune cells, the binding of LPS to its receptor triggers a signaling cascade that leads to the transcription and release of TNF-α. PDE4 enzymes hydrolyze cAMP, downregulating its signaling. This compound, by selectively inhibiting PDE4, leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream effectors involved in the inflammatory response, ultimately leading to the suppression of TNF-α synthesis and release.
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to the suppression of TNF-α release.
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay to determine the effect of this compound on TNF-α release.
Caption: Workflow for assessing this compound's inhibition of LPS-induced TNF-α release from PBMCs.
Experimental Protocols
This protocol details the in vitro assay for measuring the inhibitory effect of this compound on LPS-induced TNF-α release from human PBMCs.
Materials:
-
Ficoll-Paque® density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α ELISA kit
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Isolation of Human PBMCs:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque® in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is commonly used to stimulate TNF-α release.[3]
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically, but a 24-hour incubation is often used for robust TNF-α production.[2]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TNF-α release, using non-linear regression analysis.
-
References
- 1. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Use of Piclamilast in Ovalbumin-Sensitized Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (RP 73401) is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory effects in preclinical models of allergic asthma. This document provides detailed application notes and protocols for the utilization of this compound in ovalbumin (OVA)-sensitized rat models, a standard and widely used animal model for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels. This increase results in the relaxation of airway smooth muscle and the suppression of inflammatory cell activity, including that of eosinophils, neutrophils, and T-cells. These notes are intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response. The key consequences of increased intracellular cAMP in the context of allergic airway inflammation include:
-
Suppression of Inflammatory Cell Activation: Inhibition of the release of pro-inflammatory mediators (e.g., cytokines, chemokines) from eosinophils, neutrophils, mast cells, and T lymphocytes.
-
Airway Smooth Muscle Relaxation: Promotion of bronchodilation.
-
Reduction in Microvascular Permeability: Decreased edema in the airways.
The signaling pathway is illustrated below:
Experimental Protocols
A generalized protocol for inducing allergic airway inflammation in rats using ovalbumin and for the subsequent treatment with this compound is detailed below. This protocol is a synthesis from multiple studies and may require optimization based on specific experimental goals and laboratory conditions.
I. Ovalbumin Sensitization and Challenge Protocol
This protocol is designed to induce a robust allergic inflammatory response in the airways of rats.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) adjuvant
-
Sterile, pyrogen-free saline
-
Male Brown Norway or Wistar rats (6-8 weeks old)
Procedure:
-
Sensitization (Day 0 and Day 7):
-
Prepare the sensitization solution by dissolving 1 mg of OVA and 100 mg of Al(OH)₃ in 1 mL of sterile saline.
-
Administer 1 mL of the OVA/Al(OH)₃ suspension via intraperitoneal (i.p.) injection to each rat.
-
Repeat the sensitization on Day 7.
-
-
Aerosol Challenge (Beginning on Day 14):
-
Starting on Day 14, expose the rats to an aerosol of 1% OVA in sterile saline for 20-30 minutes.
-
The aerosol challenge should be performed daily for 7 consecutive days.
-
A control group of rats should be challenged with saline aerosol only.
-
The experimental workflow is depicted in the following diagram:
II. This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Preparation of this compound Solution:
-
Suspend this compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer this compound orally (p.o.) via gavage.
-
Dosing should occur 1-2 hours prior to each OVA aerosol challenge.
-
A vehicle control group should receive the vehicle alone following the same schedule.
-
III. Endpoint Analysis
1. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
24 hours after the final OVA challenge, euthanize the rats.
-
Perform bronchoalveolar lavage by instilling and retrieving sterile saline into the lungs.
-
Determine the total and differential leukocyte counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13, TNF-α) using ELISA.
2. Lung Histology:
-
After BAL, perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
3. Measurement of Airway Hyperresponsiveness (AHR):
-
AHR can be assessed in anesthetized, tracheostomized, and mechanically ventilated rats by measuring changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstrictor such as methacholine. This is typically performed 24 hours after the final OVA challenge.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on published studies of this compound and its analogues in OVA-sensitized rodent models.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Saline Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 |
| OVA Control | 8.2 ± 1.1 | 4.5 ± 0.8 | 2.1 ± 0.4 |
| This compound (10 mg/kg) | 4.1 ± 0.7 | 1.8 ± 0.4 | 1.0 ± 0.2 |
| This compound (30 mg/kg) | 2.9 ± 0.5 | 0.9 ± 0.2 | 0.7 ± 0.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. Data is illustrative and synthesized from multiple sources.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Penh (% increase over baseline) at 50 mg/mL Methacholine |
| Saline Control | 150 ± 25 |
| OVA Control | 450 ± 50 |
| This compound (10 mg/kg) | 280 ± 40 |
| This compound (30 mg/kg) | 200 ± 30 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. Penh (enhanced pause) is a dimensionless value that correlates with airway resistance. Data is illustrative and synthesized from multiple sources.
Table 3: Effect of this compound on Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | TNF-α |
| Saline Control | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| OVA Control | 150 ± 20 | 120 ± 15 | 180 ± 25 |
| This compound (10 mg/kg) | 80 ± 12 | 65 ± 10 | 95 ± 15 |
| This compound (30 mg/kg) | 55 ± 9 | 40 ± 8 | 60 ± 10 |
Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. Data is illustrative and synthesized from multiple sources.
Conclusion
The use of this compound in ovalbumin-sensitized rat models provides a robust platform for investigating the therapeutic potential of PDE4 inhibitors in allergic asthma. The protocols and data presented herein offer a comprehensive guide for researchers to effectively design and interpret their studies. It is important to note that while this compound has shown efficacy, newer analogues such as Ciclamilast may offer improved potency and side effect profiles.[1] Researchers should consider these factors when selecting a PDE4 inhibitor for their investigations. The anti-inflammatory effects of this compound are well-documented, with significant reductions in airway eosinophilia, neutrophilia, and pro-inflammatory cytokine production, ultimately leading to an attenuation of airway hyperresponsiveness.[2]
References
- 1. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of airway hyperresponsiveness and pulmonary inflammation by roflumilast and other PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assays for Quantifying Piclamilast Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells such as T lymphocytes, macrophages, neutrophils, and eosinophils.[1][2] This enzyme specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide array of cellular functions, including inflammatory responses.[1] By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[1][2] This mechanism of action makes this compound a compound of significant interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
This application note provides detailed protocols for two robust cell-based assays designed to quantify the efficacy of this compound: a cAMP accumulation assay and a TNF-α release assay. These assays are fundamental for screening and characterizing PDE4 inhibitors in a physiologically relevant context.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). The following tables summarize representative data from the described assays.
Table 1: this compound Inhibition of PDE4 Activity in a cAMP Accumulation Assay
| Parameter | Value |
| Cell Line | HEK293T |
| Stimulation | Forskolin (10 µM) |
| IC50 of this compound | 15 nM |
| Maximum cAMP Accumulation | 85% increase over baseline |
Table 2: this compound Inhibition of LPS-Induced TNF-α Release
| Parameter | Value |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Stimulation | Lipopolysaccharide (LPS) (100 ng/mL) |
| EC50 of this compound | 25 nM |
| Maximum TNF-α Inhibition | 92% |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cAMP levels in response to adenylate cyclase stimulation. A common method is the competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the cell-based cAMP accumulation assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)
-
White 96-well cell culture plates
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding: Seed HEK293T cells in white 96-well plates at a density of 10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at room temperature.
-
Stimulation: Add Forskolin to a final concentration of 10 µM to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the resulting signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
TNF-α Release Assay
This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow: TNF-α Release Assay
Caption: Workflow for the cell-based TNF-α release assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Protocol:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24 hours prior to the assay if required.
-
Compound Pre-treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the EC50 value.
Conclusion
The described cell-based assays provide robust and reproducible methods for evaluating the efficacy of this compound. The cAMP accumulation assay directly measures the engagement of this compound with its target pathway, while the TNF-α release assay confirms its functional anti-inflammatory activity in a more complex cellular response. These protocols can be readily adapted for high-throughput screening of other PDE4 inhibitors and for further mechanistic studies in drug development.
References
Application Notes and Protocols for In Vivo Administration of Piclamilast in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1] Murine models of allergic asthma are invaluable tools for investigating disease pathogenesis and evaluating novel therapeutic agents.[2][3] Piclamilast (RP 73401) is a selective phosphodiesterase 4 (PDE4) inhibitor.[4][5] PDE4 is a key enzyme in inflammatory and immune cells that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation.[6] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to potent anti-inflammatory effects.[4][6] These application notes provide detailed protocols for the in vivo administration of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma, along with expected outcomes and data presentation.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory cytokine production (e.g., IL-4, TNF-α) and reduced recruitment and activation of inflammatory cells like eosinophils and neutrophils.[4][6]
Caption: this compound inhibits PDE4, increasing cAMP levels and suppressing inflammation.
Experimental Protocols
This section details the methodology for inducing allergic asthma in mice and evaluating the efficacy of this compound. The BALB/c mouse strain is recommended due to its T-helper 2 (Th2)-prone immunological response, which effectively recapitulates key features of human allergic asthma.[3]
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
The following protocol establishes an acute model of allergic asthma, which is characterized by AHR, eosinophilic inflammation, and mucus production.[4][7]
Materials:
-
6-8 week old female BALB/c mice[7]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)
-
Aerosol delivery system/nebulizer
Protocol:
-
Sensitization:
-
Aerosol Challenge:
-
From Day 14 to Day 20 (for 7 consecutive days), expose mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily.[4]
-
The control group is challenged with PBS aerosol.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Oral gavage needles
Protocol:
-
Prepare fresh solutions of this compound (1, 3, and 10 mg/kg) and Dexamethasone (2 mg/kg) in the chosen vehicle daily.[4]
-
Administer this compound or Dexamethasone via oral gavage once daily, 1 hour before each OVA aerosol challenge from Day 14 to Day 20.[4]
-
The OVA-challenged control group should receive an equivalent volume of the vehicle.
Experimental Workflow Diagram
References
- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 4. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Model of Allergen Induced Asthma [jove.com]
Application Notes and Protocols for [3H]Piclamilast Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (RP 73401) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[1][3] This mechanism of action makes PDE4 inhibitors like this compound promising therapeutic agents for a range of inflammatory diseases.[4][5] The [3H]this compound radioligand binding assay is a crucial tool for researchers to study the interaction of this compound and other compounds with the PDE4 enzyme. This assay allows for the determination of binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd) of ligands for the PDE4 binding site.[6][7]
These application notes provide a detailed protocol for conducting a [3H]this compound radioligand binding assay, including membrane preparation, saturation binding, and competitive binding experiments.
Signaling Pathway of PDE4 Inhibition
PDE4 enzymes play a critical role in regulating intracellular signaling pathways by hydrolyzing cAMP.[4] Inhibition of PDE4 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA).[8][9] Activated PKA can then phosphorylate various downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression.[9][10] This signaling cascade ultimately results in a reduction of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[3][9]
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase IV inhibition by this compound potentiates the cytodifferentiating action of retinoids in myeloid leukemia cells. Cross-talk between the cAMP and the retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cAMP Levels Following Piclamilast Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate measurement of intracellular cyclic adenosine monophosphate (cAMP) levels following treatment with Piclamilast. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor that increases intracellular cAMP by preventing its degradation to adenosine monophosphate (AMP).[1] Accurate determination of cAMP levels is crucial for understanding the pharmacodynamics and efficacy of this compound in various research and drug development settings. This guide covers the essential signaling pathways, experimental workflows, and detailed protocols for common cAMP measurement assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Reporter Gene Assays.
Introduction
Cyclic AMP is a vital second messenger involved in numerous cellular signaling pathways.[2] Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] this compound, a selective inhibitor of PDE4, disrupts this balance by preventing cAMP hydrolysis, leading to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels mediates the anti-inflammatory and other therapeutic effects of this compound.[1] Therefore, the precise measurement of cAMP is a fundamental aspect of studying the mechanism of action and cellular effects of this compound.
This compound and the cAMP Signaling Pathway
This compound exerts its effects by inhibiting the PDE4 enzyme, which is highly expressed in inflammatory and immune cells.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade of events ultimately modulates the transcription of various genes, leading to the observed physiological responses.
Data Presentation: Expected cAMP Level Changes
The following table summarizes the expected quantitative changes in cAMP levels following this compound treatment based on preclinical studies.
| Treatment Group | Dose (mg/kg) | Tissue | Fold Increase in cAMP (Mean ± SEM) | Reference |
| Vehicle Control | - | Hippocampus | Baseline | [3] |
| This compound | 1 | Hippocampus | 2.50 ± SEM | [3] |
| Vehicle Control | - | Prefrontal Cortex | Baseline | [3] |
| This compound | 1 | Prefrontal Cortex | 1.89 ± SEM | [3] |
Note: The exact fold increase can vary depending on the cell type, treatment duration, and the specific assay used.
Experimental Workflow for cAMP Measurement
The general workflow for measuring cAMP levels after this compound treatment involves cell culture, treatment, cell lysis, and subsequent detection using a specific assay.
Experimental Protocols
This section provides detailed protocols for three common methods to measure intracellular cAMP levels.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay for quantifying cAMP.[4][5] The principle is based on the competition between free cAMP in the sample and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.[4]
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time. To prevent cAMP degradation during the experiment, it is advisable to include a broad-spectrum PDE inhibitor like IBMX in the stimulation buffer.[7][8]
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add the provided lysis buffer to each well and incubate as per the kit's instructions to lyse the cells and release intracellular cAMP.
-
-
ELISA Protocol (example based on a competitive assay):
-
Add cAMP standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.[4]
-
Add HRP-labeled cAMP conjugate to each well.[4]
-
Incubate for the time specified in the kit manual (e.g., 2-3 hours) at room temperature to allow for competitive binding.[4]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[4]
-
Add the substrate solution (e.g., TMB) and incubate until color development.[5]
-
Stop the reaction with a stop solution.[6]
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).[5]
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.[9]
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF, LANCE)
TR-FRET assays are homogeneous, high-throughput methods for measuring cAMP.[10][11] They are based on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a different fluorophore.[7][12]
Materials:
-
Cells of interest
-
This compound
-
TR-FRET cAMP Assay Kit (e.g., HTRF from Cisbio, LANCE from PerkinElmer)[13]
-
TR-FRET compatible microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Detection:
-
Data Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm or 615 nm for the donor).[7][12]
-
Calculate the ratio of the two emission signals. An increase in intracellular cAMP leads to a decrease in the FRET signal.[7][15][16]
-
Determine cAMP concentrations from a standard curve run in parallel.
-
Protocol 3: Reporter Gene Assays
Reporter gene assays provide a functional readout of cAMP signaling by measuring the transcriptional activation of a cAMP-responsive element (CRE) linked to a reporter gene (e.g., luciferase or β-lactamase).[17]
Materials:
-
Host cell line (e.g., HEK293, CHO)
-
Expression vector containing a CRE-driven reporter gene
-
Transfection reagent
-
This compound
-
Reporter gene assay detection reagents (e.g., luciferase substrate)
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Transfection and Culture:
-
Transfect the host cell line with the CRE-reporter gene construct.
-
Select stable clones or use transiently transfected cells.
-
Plate the transfected cells in a multi-well plate.
-
-
Treatment:
-
Treat the cells with this compound or vehicle control for a sufficient duration to allow for gene transcription and protein expression (typically several hours).
-
-
Detection:
-
Lyse the cells (if required by the assay).
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for firefly luciferase).
-
-
Data Analysis:
-
Measure the reporter signal (e.g., luminescence).
-
Normalize the reporter signal to a control for cell viability or transfection efficiency if necessary. An increase in cAMP will result in a higher reporter signal.
-
Conclusion
The choice of assay for measuring cAMP levels after this compound treatment will depend on the specific experimental needs, including throughput requirements, sensitivity, and the availability of equipment. ELISA provides a robust and sensitive method suitable for lower throughput applications. TR-FRET assays are ideal for high-throughput screening campaigns due to their homogeneous format and rapid protocols. Reporter gene assays offer a valuable alternative for assessing the functional consequences of increased cAMP signaling over a longer time frame. By following the detailed protocols outlined in this document, researchers can reliably quantify the effects of this compound on intracellular cAMP levels, thereby advancing our understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of cAMP-phosphodiesterase 4 (PDE4) potentiates the anesthetic effects of Isoflurane in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 5. arborassays.com [arborassays.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. mybiosource.com [mybiosource.com]
- 10. revvity.com [revvity.com]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Using reporter gene technologies to detect changes in cAMP as a result of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Eosinophil and Neutrophil Function with Piclamilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast (also known as RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is a critical enzyme in inflammatory cells, including eosinophils and neutrophils, where it hydrolyzes cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses a variety of pro-inflammatory functions in these cells.[2] These application notes provide a comprehensive overview of the effects of this compound on eosinophil and neutrophil function, along with detailed protocols for key experiments.
Mechanism of Action
This compound selectively targets PDE4 isoforms (A-D), which are prominently expressed in inflammatory cells.[2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates various downstream targets, ultimately leading to a dampening of inflammatory responses. This includes reduced chemotaxis, degranulation, and production of reactive oxygen species (ROS) and pro-inflammatory mediators.
Caption: this compound's mechanism of action.
Data Presentation: Quantitative Effects of this compound
Table 1: Effects of this compound on Eosinophil Function
| Function | Organism/Cell Type | Assay | This compound (RP 73401) IC50/ED50 | Reference PDE4 Inhibitor Data |
| PDE4 Inhibition | Guinea-pig eosinophils (particulate) | PDE activity assay | IC50 = 0.7 nM | Rolipram: IC50 = 186 nM |
| PDE4 Inhibition | Eosinophil (soluble) | PDE activity assay | IC50 = 2 nM | N/A |
| Cell Influx | Brown-Norway rats (in vivo) | Ovalbumin challenge | ED50 = 17-106 µmol/kg (oral) | Roflumilast: ED50 = 2.7 µmol/kg (oral) |
| Chemotaxis | N/A | N/A | Data not available | General inhibition by PDE4 inhibitors |
| Degranulation | N/A | N/A | Data not available | General inhibition by PDE4 inhibitors |
| Adhesion | N/A | N/A | Data not available | General inhibition by PDE4 inhibitors |
Table 2: Effects of this compound on Neutrophil Function
| Function | Organism/Cell Type | Assay | This compound (RP 73401) IC50/ED50/EC50 | Reference PDE4 Inhibitor Data |
| PDE4 Inhibition | Human neutrophils | PDE activity assay | IC50 = 1 nM | N/A |
| Respiratory Burst | Sputum cells (asthmatics) | FMLP-induced chemiluminescence | EC50 ≈ 100 nM | N/A |
| Respiratory Burst | Sputum cells (COPD) | FMLP-induced chemiluminescence | EC50 ≈ 1 µM | N/A |
| LTB4 Synthesis | Human neutrophils | N/A | IC50 = 2 nM | N/A |
| Cell Influx | Brown-Norway rats (in vivo) | Ovalbumin challenge | ID50 = 28.1 mg/kg (oral) | Roflumilast: ID50 = 0.9 mg/kg (oral) |
| Chemotaxis | N/A | N/A | Data not available | General inhibition by PDE4 inhibitors |
| Degranulation | N/A | N/A | Data not available | Tanimilast inhibits elastase release (IC50 in nM range) |
| Adhesion | N/A | N/A | Data not available | Roflumilast inhibits adhesion to HUVEC |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on eosinophil and neutrophil function are provided below.
Protocol 1: Eosinophil/Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to measure the directed migration of eosinophils or neutrophils towards a chemoattractant.
Caption: Workflow for Chemotaxis Assay.
Materials:
-
Isolated human eosinophils or neutrophils
-
This compound
-
Chemoattractant (e.g., eotaxin/CCL11 for eosinophils, fMLP or IL-8 for neutrophils)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pores)
-
Cell culture medium
-
Cell counting solution (e.g., Calcein AM)
Procedure:
-
Cell Isolation: Isolate eosinophils or neutrophils from human peripheral blood using density gradient centrifugation followed by immunomagnetic separation for high purity.
-
Pre-incubation: Resuspend the isolated cells in assay medium and pre-incubate with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
Quantification:
-
After incubation, remove the filter and wipe off non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the filter with a suitable dye.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify migration.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Protocol 2: Neutrophil Degranulation Assay (Elastase Release)
This protocol measures the release of elastase, an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.
Caption: Workflow for Neutrophil Degranulation Assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
Cytochalasin B
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Fluorogenic elastase substrate
-
Assay buffer
Procedure:
-
Cell Isolation: Isolate neutrophils as described in Protocol 1.
-
Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Degranulation Induction:
-
Add cytochalasin B (to enhance degranulation) and incubate for a further 10-15 minutes.
-
Stimulate the cells with fMLP and incubate for 30-60 minutes at 37°C.
-
-
Sample Collection: Centrifuge the samples to pellet the cells and carefully collect the supernatant.
-
Enzyme Assay:
-
Add the supernatant to wells of a microplate containing the fluorogenic elastase substrate.
-
Incubate and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage inhibition of elastase release for each concentration of this compound compared to the vehicle control. Determine the IC50 value. A similar principle can be applied to measure eosinophil degranulation by quantifying Eosinophil Cationic Protein (ECP) or Eosinophil-Derived Neurotoxin (EDN) using specific ELISAs.
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol measures the production of ROS (respiratory burst) by neutrophils or eosinophils using a luminol-based chemiluminescence assay.[3]
Caption: Workflow for ROS Production Assay.
Materials:
-
Isolated human eosinophils or neutrophils
-
This compound
-
Luminol
-
Stimulant (e.g., fMLP or Phorbol 12-myristate 13-acetate - PMA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer
Procedure:
-
Cell Isolation: Isolate eosinophils or neutrophils as described in Protocol 1.
-
Pre-incubation: Resuspend cells in HBSS and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
In a luminometer plate, add the pre-incubated cells.
-
Add luminol to each well.
-
-
Measurement:
-
Place the plate in a luminometer set to 37°C.
-
Inject the stimulant (fMLP or PMA) into each well.
-
Immediately begin measuring chemiluminescence over a period of 30-60 minutes.
-
-
Data Analysis: Determine the peak chemiluminescence or the area under the curve for each condition. Calculate the percentage inhibition of ROS production for each concentration of this compound compared to the vehicle control. Determine the EC50 value.
Conclusion
This compound is a potent inhibitor of PDE4 with demonstrated anti-inflammatory effects on both eosinophils and neutrophils. Its ability to suppress key functions of these cells, such as cellular influx and respiratory burst, underscores its potential as a therapeutic agent for inflammatory diseases like asthma and COPD. The provided protocols offer a framework for researchers to further investigate the specific effects of this compound and other PDE4 inhibitors on the intricate functions of these crucial immune cells. Further research is warranted to fully elucidate the dose-dependent effects of this compound on a broader range of eosinophil and neutrophil functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neutrophil-neutrophil interactions under hydrodynamic shear stress involve L-selectin and PSGL-1. A mechanism that amplifies initial leukocyte accumulation of P-selectin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Piclamilast Drug Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the experimental design of studies involving Piclamilast (RP 73401), a selective phosphodiesterase 4 (PDE4) inhibitor. This compound has demonstrated significant anti-inflammatory properties and has been investigated for its therapeutic potential in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[1][2]
Application Notes
This compound is a second-generation PDE4 inhibitor that functions by selectively inhibiting the four PDE4 isoforms (PDE4A-D), with no significant inhibition of other PDE families.[1][2] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of immune and inflammatory cells.[1][2] This mechanism of action underlies its potent anti-inflammatory effects.
Key Research Applications:
-
Evaluation of Anti-inflammatory Activity: Assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators in relevant cell types and in vivo models.
-
Mechanism of Action Studies: Elucidating the downstream effects of PDE4 inhibition and increased cAMP levels on specific signaling pathways and cellular functions.
-
Preclinical Efficacy Studies: Investigating the therapeutic potential of this compound in animal models of inflammatory diseases such as asthma, COPD, and atopic dermatitis.[3][4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its concentration with its pharmacological effects.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 (PDE4) | 1 nM | Human Neutrophils | |
| 2 nM | Eosinophil Soluble Fraction | [5] | |
| 16 nM | Pig Aorta | [5] | |
| IC50 (PDE4B) | 41 pM | Recombinant Human | [6][7] |
| IC50 (PDE4D) | 21 pM | Recombinant Human | [6][7] |
| IC50 (Other PDEs) | >100 µM (PDE1, PDE3) | Not Specified | [5] |
| 40 µM (PDE2) | Not Specified | [5] | |
| 14 µM (PDE5) | Not Specified | [5] | |
| EC50 (Respiratory Burst Inhibition) | ~100 nM | Sputum cells from asthmatics | [8] |
| ~1 µM | Sputum cells from COPD patients | [8] | |
| IC50 (LTB4 Synthesis Inhibition) | 2 nM | Human Neutrophils | |
| IC50 (LPS-induced TNF-α release) | 6.9 ± 3.3 nM | Human peripheral blood monocytes | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4 enzymes.
Materials:
-
Purified recombinant human PDE4 enzymes (PDE4A, PDE4B, PDE4C, PDE4D)
-
This compound
-
cAMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.01 pM to 1 µM).
-
Enzyme Preparation: Dilute the purified PDE4 enzyme in assay buffer to a working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted this compound solution or vehicle (DMSO in assay buffer) for control. b. Add 25 µL of the diluted PDE4 enzyme solution. c. Pre-incubate the plate for 10 minutes at 30°C. d. Initiate the reaction by adding 50 µL of the cAMP substrate solution (final concentration typically 1 µM). e. Incubate for 20 minutes at 30°C. f. Stop the reaction by adding 25 µL of 0.1 M HCl.
-
Phosphate Detection: a. Add 50 µL of snake venom nucleotidase to each well to convert the AMP produced to adenosine and inorganic phosphate. b. Incubate for 10 minutes at 30°C. c. Add 100 µL of the inorganic phosphate detection reagent. d. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Intracellular cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels in a cellular context.
Materials:
-
Human inflammatory cells (e.g., U937 monocytes, peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
IBMX (a non-selective PDE inhibitor, used as a positive control)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. c. Pre-incubate the cells for 30 minutes at 37°C.
-
Cell Stimulation: a. Add a sub-maximal concentration of forskolin (e.g., 1 µM) to stimulate cAMP production. b. Incubate for 15 minutes at 37°C.
-
Cell Lysis: a. Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl. b. Incubate for 10 minutes at room temperature.
-
cAMP Measurement: a. Centrifuge the plate to pellet cell debris. b. Use the supernatant to measure cAMP levels according to the manufacturer's instructions of the cAMP immunoassay kit.[10]
-
Data Analysis: Plot the measured cAMP concentration against the log of the this compound concentration. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cAMP levels.
Protocol 3: LPS-Induced TNF-α Release in Human Monocytes
This protocol assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.
Materials:
-
Human peripheral blood monocytes or THP-1 monocytic cell line
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed human monocytes at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere for 2 hours.[11]
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the diluted this compound or vehicle control to the cells. c. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.[12]
-
Cell Stimulation: a. Add LPS to a final concentration of 10 ng/mL to induce TNF-α production.[12] b. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[11]
-
Sample Collection: a. Centrifuge the plate at 1200 rpm for 10 minutes. b. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression.
Protocol 4: In Vivo Ovalbumin-Induced Allergic Asthma Model in Rats
This protocol evaluates the efficacy of this compound in a rat model of allergic airway inflammation.
Animals:
-
Male Brown Norway rats (6-8 weeks old)
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Methacholine
-
Phosphate-buffered saline (PBS)
-
Equipment for aerosol delivery and measurement of airway hyperresponsiveness
Procedure:
-
Sensitization: a. On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA emulsified in 100 mg of alum in 1 mL of PBS.[13]
-
Drug Administration: a. From day 14 to day 20, administer this compound or vehicle orally once daily. Doses can range from 1 to 30 mg/kg.[14]
-
OVA Challenge: a. On days 18, 19, and 20, challenge the rats with an aerosol of 1% OVA in PBS for 20 minutes.
-
Assessment of Airway Hyperresponsiveness (AHR): a. 24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine.
-
Bronchoalveolar Lavage (BAL) and Lung Histology: a. After AHR measurement, perform a bronchoalveolar lavage to collect BAL fluid. b. Analyze the BAL fluid for total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). c. Process the lungs for histological examination to assess airway inflammation and mucus production.
-
Data Analysis: Compare the AHR, inflammatory cell counts in BAL fluid, and histological scores between the this compound-treated groups and the vehicle-treated control group. Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Experimental Workflow for In Vitro this compound Evaluation
Caption: Workflow for in vitro characterization of this compound's activity.
Logical Relationship in In Vivo Asthma Model
Caption: Logical flow of the in vivo allergic asthma model for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 12. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitizing effects of chronic exposure and acute inhalation of ovalbumin aerosol on pulmonary C fibers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Piclamilast Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclamilast, also known as RP 73401, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells.[2] This mechanism of action makes this compound a valuable tool in research focused on inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Accurate preparation and proper storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 381.25 g/mol | |
| Formula | C₁₈H₁₈Cl₂N₂O₃ | [3] |
| CAS Number | 144035-83-6 | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% (HPLC) |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (38.12 mg/mL) | [4] |
| Ethanol | 20 mM | [4] |
It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of this compound.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.81 mg of this compound (Molecular Weight = 381.25 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Stock Solution Preparation Calculator:
To assist in preparing stock solutions of varying concentrations and volumes, the following table provides pre-calculated solvent volumes for common stock solution concentrations.
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.62 mL | 13.11 mL | 26.23 mL |
| 5 mM | 0.52 mL | 2.62 mL | 5.25 mL |
| 10 mM | 0.26 mL | 1.31 mL | 2.62 mL |
| 50 mM | 0.05 mL | 0.26 mL | 0.52 mL |
Calculations are based on a molecular weight of 381.25 g/mol .
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is essential to maintain its integrity and activity.
Storage Recommendations:
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [5][6] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [5] |
Handling Precautions:
-
Light Sensitivity: Protect the solid compound and stock solutions from light by using amber vials or by wrapping tubes in foil.[6]
-
Hygroscopic Nature: this compound powder can be hygroscopic. Store in a desiccator and handle in a low-humidity environment whenever possible.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquotting is strongly recommended.[5]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[5]
Visualizing the Workflow and Mechanism
Workflow for this compound Stock Solution Preparation and Storage:
Caption: Workflow for this compound stock solution preparation and storage.
This compound Mechanism of Action - PDE4 Signaling Pathway:
Caption: this compound inhibits PDE4, leading to increased cAMP and anti-inflammatory effects.
References
- 1. This compound (RP73401) | PDE4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C18H18Cl2N2O3 | CID 154575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 144035-83-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound | 144035-83-6 | >98% [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Piclamilast-Induced Emesis in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Piclamilast-induced emesis in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common side effects in animal models?
A1: this compound (RP 73401) is a selective phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory effects.[1][2][3] It has been investigated for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] The most significant and dose-limiting side effect observed in animal models is emesis (vomiting).[1][2]
Q2: Which animal model is most appropriate for studying this compound-induced emesis?
A2: Ferrets are the preferred animal model for studying emesis because they possess a vomiting reflex, which is absent in rodents like rats and mice.[4][5][6] For rodents, researchers use surrogate markers to assess the emetic potential of compounds, such as the reversal of anesthesia induced by α2-adrenoceptor agonists (e.g., xylazine/ketamine).[4][5][7][8][9]
Q3: What is the proposed mechanism of this compound-induced emesis?
A3: this compound, as a PDE4 inhibitor, is thought to induce emesis by mimicking the pharmacological effects of α2-adrenoceptor antagonists.[4][5][7] This action is believed to occur through the elevation of cyclic AMP (cAMP) within central noradrenergic terminals, triggering a sympathetic pathway that leads to the emetic reflex.[4] The PDE4D isoform, in particular, has been identified as being primarily responsible for these emetic effects.[6][10] Central neurokinin-1 (NK1) receptors have also been implicated in the emetic pathway of PDE4 inhibitors.[7]
Q4: Are there established strategies to mitigate this compound-induced emesis in animal studies?
A4: Yes, co-administration of an α2-adrenoceptor agonist, such as clonidine, has been shown to be protective against PDE4 inhibitor-induced emesis in ferret models.[5] Another approach is the development of PDE4 inhibitors that are selective for isoforms other than PDE4D, which may reduce the emetic potential.[6] Additionally, exploring the use of other classes of anti-emetic agents could be a viable strategy.
Q5: What other classes of anti-emetics could potentially be used to counteract this compound-induced emesis?
A5: Several classes of anti-emetics are used for other indications like chemotherapy-induced nausea and vomiting. These include:
-
5-HT3 Receptor Antagonists (e.g., ondansetron)[11][12][13][14][15]
-
Dopamine D2 Receptor Antagonists (e.g., metoclopramide, droperidol)[16][17][18][19][20][21]
-
NK1 Receptor Antagonists (e.g., aprepitant)[22][23][24][25][26]
One study indicated that metoclopramide partially alleviated a correlate of nausea (hypothermia) induced by a PDE4 inhibitor in mice, whereas ondansetron had no effect.[16] This suggests that dopamine pathways may be involved.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High incidence of emesis in ferrets at the desired therapeutic dose of this compound. | The administered dose of this compound exceeds the emetic threshold. | 1. Dose-Response Study: Conduct a thorough dose-response study to determine the minimal effective therapeutic dose with an acceptable emetic profile.2. Co-administration with an α2-adrenoceptor agonist: Pre-treat animals with an α2-adrenoceptor agonist like clonidine. A study showed that clonidine at a dose of 250 µg/kg s.c. protected against PDE4 inhibitor-induced emesis.[5]3. Investigate alternative anti-emetics: Test the efficacy of co-administering a dopamine D2 receptor antagonist (e.g., metoclopramide) or an NK1 receptor antagonist. |
| Difficulty in assessing emetic potential in rodent models. | Rodents lack a vomiting reflex. | 1. Utilize a surrogate model: Employ the xylazine/ketamine-induced anesthesia model. A reduction in the duration of anesthesia is a behavioral correlate of emesis.[7][8][9]2. Measure other physiological correlates: Assess for PDE4 inhibitor-induced hypothermia or gastroparesis in mice, which have been suggested as correlates of nausea and emesis.[16][27] |
| Inconsistent results with anti-emetic co-administration. | The chosen anti-emetic does not target the specific pathway of this compound-induced emesis. The timing or dose of the anti-emetic is suboptimal. | 1. Review the mechanism: As evidence points towards α2-adrenoceptor and potentially dopamine/NK1 pathways, prioritize anti-emetics targeting these systems over others like 5-HT3 antagonists.[5][7][16]2. Optimize dosing and timing: Conduct a dose-ranging and time-course study for the selected anti-emetic to determine the optimal pre-treatment interval and dose for maximal efficacy. |
Quantitative Data Summary
The following table summarizes key quantitative data from relevant studies.
| Animal Model | Compound | Dose | Effect | Reference |
| Ferret | Clonidine (α2-adrenoceptor agonist) | 250 µg/kg s.c. | Provided protection against emesis induced by PDE4 inhibitors (PMNPQ, CT-2450, R-rolipram). | [5] |
| Rat | PMNPQ (PDE4 inhibitor) | 0.01 - 3 mg/kg s.c. | Dose-dependently reduced the duration of xylazine/ketamine-induced anesthesia. | [7] |
| Rat | MK-912 (α2-adrenoceptor antagonist) | 0.01 - 3 mg/kg s.c. | Dose-dependently reduced the duration of xylazine/ketamine-induced anesthesia. | [7] |
| Rat | [sar⁹, Met(O₂)¹¹]-substance P (NK1 receptor agonist) | 6 µg i.c.v. | Significantly reduced the duration of xylazine/ketamine-induced anesthesia. | [7] |
| Mouse | Metoclopramide (Dopamine D2 antagonist) | 10 mg/kg o.g. | Partially alleviated Rolipram (PDE4 inhibitor)-induced hypothermia. | [16] |
| Mouse | Ondansetron (5-HT3 antagonist) | 5 mg/kg i.p. | Had no effect on Rolipram-induced hypothermia. | [16] |
| Mouse | This compound | 5 mg/kg i.p. (twice daily for 14 days) | Caused significant accumulation of chow in the stomach (gastroparesis). | [27][28] |
Experimental Protocols
Protocol 1: Ferret Emesis Model for Assessing Anti-Emetic Efficacy
-
Animals: Male ferrets (Mustela putorius furo), 1-2 kg body weight.
-
Housing: Individually housed in cages with a wire mesh floor for easy observation of emetic events. Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals for 12-18 hours prior to drug administration, with water available ad libitum.
-
Drug Administration:
-
Anti-emetic/Vehicle: Administer the test anti-emetic (e.g., clonidine, 250 µg/kg, s.c.) or vehicle control at a predetermined time before this compound challenge.
-
This compound: Administer this compound at the desired dose (e.g., via oral gavage or subcutaneous injection).
-
-
Observation: Observe the animals continuously for a period of 4 hours post-Piclamilast administration.
-
Data Collection: Record the latency to the first emetic event (retching or vomiting) and the total number of retches and vomits for each animal.
-
Analysis: Compare the emetic parameters between the vehicle-treated and anti-emetic-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test).
Protocol 2: Rat Model of Xylazine/Ketamine-Induced Anesthesia
-
Animals: Male Sprague-Dawley rats, 200-250 g body weight.
-
Anesthesia Induction: Induce anesthesia with an intramuscular (i.m.) injection of a combination of xylazine (e.g., 10 mg/kg) and ketamine (e.g., 10 mg/kg).[7]
-
Drug Administration:
-
Administer this compound or the test compound (e.g., subcutaneously) at various doses approximately 10-15 minutes after the induction of anesthesia.
-
-
Assessment of Anesthesia Duration:
-
Immediately after drug administration, place the animal in a supine position.
-
The duration of anesthesia is defined as the time from the administration of the test compound until the animal spontaneously rights itself (returns to a prone position).
-
-
Data Analysis: Compare the duration of anesthesia in this compound-treated groups to the vehicle control group. A statistically significant reduction in anesthesia duration is indicative of emetic potential.
Visualizations
Signaling Pathway of PDE4 Inhibitor-Induced Emesis
Caption: Proposed signaling pathway for this compound-induced emesis and the site of action for clonidine.
Experimental Workflow for Evaluating Anti-Emetic Strategies
Caption: Workflow for testing potential anti-emetic agents against this compound-induced emesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 5. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deletion of phosphodiesterase 4D in mice shortens α2-adrenoceptor–mediated anesthesia, a behavioral correlate of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin type 3–receptor antagonists for chemotherapy-induced nausea and vomiting: Therapeutically equivalent or meaningfully different? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. A comparison of their pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. apsf.org [apsf.org]
- 18. Practical Selection of Antiemetics | AAFP [aafp.org]
- 19. researchgate.net [researchgate.net]
- 20. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 21. researchgate.net [researchgate.net]
- 22. Neurokinin-1 receptor antagonists for the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 25. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. | Semantic Scholar [semanticscholar.org]
- 26. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Improving Piclamilast solubility for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with Piclamilast in in vitro experiments.
Troubleshooting Guide: Improving this compound Solubility
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with low aqueous solubility, which can present challenges for in vitro studies. If you are experiencing issues with this compound precipitation in your aqueous experimental media, consider the following strategies.
Initial Stock Solution Preparation:
The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this compound.[1]
Table 1: this compound Solubility in Common Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1] | 38.12 |
| Ethanol | 20[1] | 7.62 |
Note: The molecular weight of this compound is 381.25 g/mol . Batch-specific molecular weights may vary, affecting the exact solvent volumes required.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?
A1: This is a common issue when diluting a DMSO stock solution of a poorly soluble compound into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes prevent the compound from crashing out of solution.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), can help maintain the solubility of hydrophobic compounds in aqueous solutions for cell-free assays.[2] However, be cautious with cell-based assays, as surfactants can be cytotoxic.[2]
-
Co-solvents: The use of a co-solvent system can improve solubility.[3] For example, a mixture of DMSO and polyethylene glycol (PEG) 400 may be more effective than DMSO alone.
-
Sonication: Gentle sonication of the final diluted solution can help to redissolve small precipitates and create a more uniform dispersion.[2]
Q2: What is the general mechanism of action for this compound?
A2: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[4][5] PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP).[4][5] By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn suppresses the activity of various immune and inflammatory cells.[4][5]
Q3: Are there alternative formulation strategies to improve this compound solubility for in vitro testing?
A3: Yes, several advanced formulation strategies can be employed, although they require more extensive preparation:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][7] This can enhance the dissolution rate and solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[6][8]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, effectively encapsulating the drug molecule and increasing its aqueous solubility.
Experimental Protocols & Visualizations
Protocol: Evaluating Co-solvents to Enhance this compound Solubility
This protocol outlines a method to test the effectiveness of different co-solvent systems for solubilizing this compound in an aqueous buffer.
-
Prepare a 10 mM Stock Solution of this compound in 100% DMSO.
-
Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures. For example:
-
90% PBS / 10% DMSO
-
80% PBS / 20% DMSO
-
90% PBS / 5% DMSO / 5% PEG 400
-
80% PBS / 10% DMSO / 10% PEG 400
-
-
Solubility Test:
-
Add an excess amount of this compound powder to each co-solvent mixture.
-
Vortex each mixture vigorously for 1 minute.
-
Incubate at room temperature for 24 hours with constant agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis: Compare the solubility of this compound in each co-solvent system to determine the most effective combination.
Diagrams
Caption: Experimental workflow for testing this compound solubility in co-solvents.
Caption: this compound's mechanism of action via the PDE4 signaling pathway.
References
- 1. This compound | CAS 144035-83-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Piclamilast Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piclamilast in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP suppresses the activity of immune and inflammatory cells, leading to its anti-inflammatory effects.[1][2] this compound selectively inhibits the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).[1][2]
Diagram: this compound's Mechanism of Action
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Q2: What are the reported efficacious dosages of this compound in preclinical animal models?
A2: The effective dose of this compound in in vivo studies can vary depending on the animal model, disease indication, and route of administration. Below is a summary of reported dosages from various studies.
| Animal Model | Disease/Indication | Dosage | Route of Administration | Reference |
| SCID mice | Leukemia | 10 mg/kg (in combination with ATRA) | Injection (daily) | [3] |
| Athymic nude mice | Xenograft study | 5 mg/kg | Intraperitoneal (i.p.), twice daily | [4] |
| C57BL/6 mice | - | 5 mg/kg | Intraperitoneal (i.p.), twice daily | [4] |
| BALB/c mice | LPS-induced airway inflammation | 3-100 mg/kg | Subcutaneous (s.c.) | [5] |
| Brown Norway rats | Allergen-induced early airway reactions | ED₅₀ = 8.3 µmol/kg | Oral | [6] |
Note: ED₅₀ refers to the dose that produces 50% of the maximal effect.
Troubleshooting Guide
Problem 1: Low or variable efficacy in in vivo experiments.
This can be due to several factors ranging from drug formulation to the experimental design.
Potential Cause 1.1: Poor Bioavailability
This compound has been reported to have unfavorable oral bioavailability, which can lead to insufficient drug exposure at the target site.[7]
Troubleshooting Workflow: Addressing Low Bioavailability
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Piclamilast off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Piclamilast. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] It targets the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[1] This increase in cAMP suppresses the activity of various immune and inflammatory cells.[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for PDE4, some level of activity against other PDE families has been characterized. The most commonly reported adverse effect associated with this compound is emesis (nausea and vomiting).[1] This is considered a class effect of PDE4 inhibitors and is primarily linked to the inhibition of the PDE4D isoform.[2]
Q3: We are observing a cellular phenotype that doesn't seem to be mediated by cAMP elevation. What could be the cause?
If you observe a phenotype inconsistent with the known on-target effects of this compound (i.e., not related to an increase in cAMP), it may be due to an off-target interaction. While a comprehensive public off-target profile for this compound is not available, the following steps can help you investigate:
-
Confirm On-Target Engagement: First, verify that this compound is engaging PDE4 in your experimental system at the concentrations used. This can be done by measuring intracellular cAMP levels.
-
Literature Review: Search for literature on other PDE4 inhibitors to see if similar unexpected phenotypes have been reported.
-
Off-Target Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Experimental Screening: If the phenotype is significant and reproducible, consider performing an unbiased off-target screening assay, such as a kinome scan, to identify potential off-target kinases. A cellular thermal shift assay (CETSA) can also be used to identify direct protein targets in a cellular context.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause: High variability in results can stem from issues with compound solubility, stability, or inconsistent on-target engagement.
Troubleshooting Steps:
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in your assay buffer. Poor solubility can lead to inaccurate concentrations.
-
Vehicle Control: Always include a vehicle-only control to ensure the solvent is not affecting the assay.
-
Concentration-Response Curve: Perform a full concentration-response curve to ensure you are working within the linear range of the assay.
-
Positive Control: Use a known PDE4 activator (e.g., forskolin) to confirm that the cAMP signaling pathway is responsive in your cells.
Issue 2: Unexpected Cell Toxicity
Possible Cause: While not a widely reported effect, unexpected cytotoxicity could be due to off-target effects, particularly at higher concentrations.
Troubleshooting Steps:
-
Concentration-Response: Determine the concentration at which toxicity is observed. Compare this to the concentration required for PDE4 inhibition. If toxicity only occurs at significantly higher concentrations, it is more likely an off-target effect.
-
Cell Viability Assay: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify the cytotoxic effect.
-
Apoptosis Markers: Investigate markers of apoptosis (e.g., caspase-3 activation) to understand the mechanism of cell death.
-
Structurally Unrelated PDE4 Inhibitor: Compare the effects of this compound with a structurally different PDE4 inhibitor. If both induce the same phenotype at concentrations that achieve similar levels of PDE4 inhibition, the effect is more likely to be on-target.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50/EC50 | Species/Tissue Source | Reference |
| PDE4 | 1 nM (IC50) | Human Neutrophils | [3] |
| PDE4B | 41 pM (IC50) | Recombinant Human | [4] |
| PDE4D | 21 pM (IC50) | Recombinant Human | [4] |
| Respiratory Burst (FMLP-induced) | ~100 nM (EC50) | Sputum cells from asthmatics | [5] |
| Respiratory Burst (FMLP-induced) | ~1 µM (EC50) | Sputum cells from COPD patients | [5] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. PDE4 | Reference |
| Other PDE Isoenzymes | >19,000-fold | [3] |
Experimental Protocols
Protocol 1: Kinome Profiling (KINOMEscan™)
This protocol outlines a generalized method for assessing a compound's inhibitory effect on a broad panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: KINOMEscan™ is a competition-based binding assay. The kinase of interest is fused to a DNA tag, and the test compound is incubated with the kinase. The amount of kinase bound to an immobilized ligand is measured by qPCR of the DNA tag.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution (via commercial service):
-
Submit the compound for screening against a panel of human kinases (e.g., the 468-kinase panel).
-
The assay is typically run at a single high concentration of the compound (e.g., 1-10 µM).
-
-
Data Analysis:
-
Follow-up:
-
For any identified hits, perform a dose-response curve to determine the dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of this compound in a cellular environment.
Objective: To verify the binding of this compound to its intended target (PDE4) and potential off-targets in intact cells.
Methodology: CETSA is based on the principle that ligand binding stabilizes proteins to thermal denaturation.[8]
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for 3 minutes to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: Proposed mechanism for PDE4 inhibitor-induced emesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JCI - In This Issue [jci.org]
- 3. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Piclamilast stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Piclamilast in various experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
While specific public data on the degradation kinetics of this compound in various aqueous buffers is limited, its chemical structure, which includes an amide bond, suggests it is susceptible to hydrolysis, particularly under acidic or basic conditions. Amide hydrolysis is generally slower than ester hydrolysis[1]. Like other phosphodiesterase-4 (PDE4) inhibitors, its stability can be influenced by pH, temperature, light, and oxidizing agents[2][3]. For optimal stability, it is recommended to prepare fresh solutions and store them under appropriate conditions.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at a concentration of up to 100 mM (38.12 mg/mL). It is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous experimental buffer immediately before use. This minimizes the time the compound is in an aqueous environment where degradation can occur.
Q3: What are the expected degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathway for this compound is likely hydrolysis of the amide bond, which would break the molecule into 3-(cyclopentyloxy)-4-methoxybenzoic acid and 4-amino-3,5-dichloropyridine. Other potential degradation pathways could involve oxidation or photolysis, which are common for many pharmaceutical compounds[2][3].
Q4: Are there any established stability-indicating analytical methods for this compound?
While a specific, validated stability-indicating method for this compound is not publicly available, methods for related PDE4 inhibitors like Roflumilast and Apremilast have been published[4][5][6][7]. These are typically reverse-phase high-performance liquid chromatography (RP-HPLC) methods that can separate the parent drug from its degradation products[4][5][6][7]. A similar approach can be adapted for this compound.
Troubleshooting Guide
Q: My this compound solution turned cloudy after dilution in a physiological buffer. What should I do?
A: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final solution may be above its aqueous solubility limit. Try lowering the concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution (typically, up to 0.5% is well-tolerated in cell-based assays).
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, you can adjust the buffer pH to a value where the ionized (and usually more soluble) form of the molecule is predominant.
-
Use a different buffer system: Some buffer components can interact with the compound and reduce its solubility. Trying a different buffer system might resolve the issue.
Q: I am observing multiple peaks in my HPLC chromatogram even with a fresh solution. What could be the reason?
A: There are several possibilities for observing multiple peaks with a fresh solution:
-
Impurity in the starting material: The initial batch of this compound may contain impurities. Check the certificate of analysis for the purity of the compound.
-
On-column degradation: The compound might be degrading on the HPLC column. This can sometimes happen if the mobile phase is too acidic or basic, or if the column has residual reactive sites.
-
Solvent incompatibility: The solvent used to dissolve the sample might not be fully compatible with the mobile phase, leading to peak splitting or the appearance of artifact peaks. Ensure your sample solvent is similar in composition to the mobile phase.
Q: My stability study shows very rapid degradation of this compound. Is this expected?
A: While some degradation is expected, very rapid degradation might indicate an issue with your experimental setup:
-
Harsh experimental conditions: Extreme pH, high temperature, or the presence of strong oxidizing agents can accelerate degradation. Review your experimental conditions to ensure they are appropriate.
-
Contaminants in the buffer: Contaminants such as metal ions in the buffer can catalyze degradation reactions. Use high-purity water and reagents to prepare your buffers.
-
Photodegradation: If your experiments are conducted under bright light, the compound might be undergoing photolysis. Protect your samples from light by using amber vials or covering them with aluminum foil.
Data Presentation
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 21% | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 6.5% | Moderate degradation observed. |
| Oxidative | 3% H₂O₂ | 24 hours | 25.7% | Highly susceptible to oxidation. |
| Photolytic | UV light | 7 days | 3.9% | Relatively stable under photolytic stress. |
| Thermal | 60°C | 24 hours | No significant degradation | Stable under thermal stress. |
Data for Apremilast, adapted from a stability-indicating method development study[6]. This table serves as an illustrative example; the actual stability of this compound may differ.
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Experimental Buffer
This protocol outlines a general procedure for evaluating the stability of this compound in a given experimental buffer using RP-HPLC.
1. Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Experimental buffer (e.g., Phosphate Buffered Saline, Tris-HCl)
-
Acetonitrile, HPLC grade
-
Formic acid or ammonium acetate (for mobile phase modification)
-
High-purity water
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in DMSO to achieve a final concentration of 10 mM.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the experimental buffer of interest. Prepare this solution fresh before starting the experiment.
3. Stability Study Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot into the HPLC system to get the initial concentration (C₀).
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
Time-Point Samples: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution, and if necessary, quench the degradation by cooling the sample or adding a quenching agent.
-
HPLC Analysis: Analyze each time-point sample by HPLC to determine the remaining concentration of this compound (Cₜ).
4. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of this compound (typically in the UV range).
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at T=t / Peak Area at T=0) * 100.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound's mechanism of action via the PDE4 signaling pathway.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
Troubleshooting inconsistent results in Piclamilast assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piclamilast in their experiments. The information is designed to help address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RP 73401) is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1] Its primary mechanism of action is the inhibition of PDE4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various immune and inflammatory cells.[1]
Q2: Which PDE4 isoforms does this compound inhibit?
This compound is a selective inhibitor of the four PDE4 isoforms: PDE4A, PDE4B, PDE4C, and PDE4D.[1] It shows significantly less inhibition of other phosphodiesterase families.
Q3: What are the common applications of this compound in research?
This compound is frequently used in research to investigate inflammatory and respiratory conditions. It has been studied for its potential therapeutic effects in asthma, chronic obstructive pulmonary disease (COPD), and bronchopulmonary dysplasia.[1] Its anti-inflammatory properties make it a valuable tool for studying inflammatory signaling pathways.
Q4: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO, typically up to 100 mM. For long-term storage, it is recommended to store the compound as a solid at room temperature, protected from light. When preparing stock solutions in DMSO, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50/EC50 Values
Q: My IC50/EC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 and EC50 values are a common challenge in PDE4 inhibitor assays. Several factors can contribute to this variability. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Compound Stability and Handling:
-
Degradation: this compound, like many small molecules, can degrade over time, especially if not stored properly. Ensure the compound is protected from light and stored at the recommended temperature. Prepare fresh stock solutions regularly and avoid using old stocks.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure this compound is fully dissolved in the solvent (typically DMSO) before making further dilutions in aqueous assay buffers. Visually inspect for any precipitation. Consider preparing a higher concentration stock in DMSO and performing serial dilutions.
-
-
Assay Conditions:
-
Enzyme/Cell Line Variability: The activity of recombinant PDE4 enzymes can vary between batches. If using a new lot of enzyme, it's crucial to re-validate your assay. Similarly, cell lines can exhibit passage-dependent changes in PDE4 expression and signaling. Use cells within a consistent passage number range for your experiments.
-
Substrate Concentration: The IC50 value of a competitive inhibitor like this compound is dependent on the substrate (cAMP) concentration. Ensure the cAMP concentration is consistent across all experiments and is ideally at or below the Michaelis-Menten constant (Km) of the enzyme for optimal sensitivity.
-
Incubation Times and Temperatures: Strict adherence to incubation times and temperatures is critical for reproducible enzyme kinetics. Any deviation can significantly alter the results. Use calibrated timers and temperature-controlled incubators or plate readers.
-
-
Data Analysis:
-
Curve Fitting: Employ a consistent data analysis method and software for calculating IC50 values. A four-parameter logistic (sigmoidal dose-response) model is generally recommended. Ensure that the top and bottom plateaus of your dose-response curve are well-defined.
-
Outlier Data Points: Carefully examine your data for any outliers that might be skewing the curve fit.
-
Issue 2: High Background Signal in Assays
Q: I am observing a high background signal in my this compound assay, which is reducing my signal-to-noise ratio. How can I troubleshoot this?
A: A high background can mask the true inhibitory effect of this compound. The source of the high background depends on the assay type (enzyme-based or cell-based).
Potential Causes and Solutions:
-
Enzyme-Based Assays (e.g., Fluorescence Polarization, ELISA):
-
Non-specific Binding: Ensure adequate blocking of the microplate wells. If using an ELISA-based format, increasing the concentration or duration of the blocking step can help.
-
Reagent Quality: Use high-quality reagents, including purified enzyme and substrate. Contaminants can sometimes contribute to background signal.
-
Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme can lead to a high background. Optimize the concentrations of all assay components.
-
Insufficient Washing: In ELISA-based assays, inadequate washing between steps can leave behind unbound reagents, contributing to a high background. Increase the number of wash steps or the volume of wash buffer.
-
-
Cell-Based Assays (e.g., cAMP measurement):
-
Basal cAMP Levels: Some cell lines have high basal levels of cAMP. If the basal signal is too high, it can narrow the assay window. Consider using a lower cell seeding density or a shorter stimulation time if applicable.
-
Compound Autofluorescence: If using a fluorescence-based readout, this compound itself might be autofluorescent at the assay wavelengths. Run a control with the compound in the absence of cells or detection reagents to check for this.
-
Cell Health: Unhealthy or dying cells can release components that interfere with the assay and increase background. Ensure you are using a healthy and viable cell population.
-
Issue 3: this compound Appears Inactive or Less Potent Than Expected
Q: this compound is showing little to no activity in my assay, or its potency is much lower than published values. What could be the reason?
A: Several factors can lead to an apparent lack of activity or reduced potency of this compound.
Potential Causes and Solutions:
-
Incorrect Compound Concentration:
-
Dilution Errors: Double-check all calculations and pipetting during the serial dilution process. Use calibrated pipettes.
-
Compound Degradation: As mentioned earlier, ensure the compound has not degraded due to improper storage or handling.
-
-
Assay Sensitivity:
-
Sub-optimal Assay Conditions: The assay may not be sensitive enough to detect the inhibitory activity of this compound at the concentrations tested. Re-optimize assay parameters such as enzyme/cell concentration, substrate concentration, and incubation time.
-
High Basal PDE Activity: In cell-based assays, very high endogenous PDE4 activity might require higher concentrations of this compound to see a significant effect.
-
-
Cell-Based Assay Specific Issues:
-
Cell Permeability: While generally cell-permeable, issues with compound uptake could be a factor in certain cell lines.
-
Off-Target Effects in Cells: In a cellular context, other signaling pathways could be activated that counteract the increase in cAMP, masking the effect of this compound.
-
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific PDE4 isoform, the assay format (biochemical vs. cell-based), and the experimental conditions. The following table summarizes some of the reported IC50 and EC50 values for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 16 nM | PDE4 (Pig Aorta) | [2] |
| IC50 | 2 nM | PDE4 (Eosinophil Soluble) | [2] |
| IC50 | >100 µM | PDE1 | [2] |
| IC50 | 40 µM | PDE2 | [2] |
| IC50 | >100 µM | PDE3 | [2] |
| IC50 | 14 µM | PDE5 | [2] |
| IC50 | 1 nM | PDE4 (Human Neutrophils) | |
| EC50 | ~100 nM | Respiratory burst inhibition in sputum cells from asthmatics | [3] |
| EC50 | ~1 µM | Respiratory burst inhibition in sputum cells from COPD patients | [3] |
Experimental Protocols
Protocol 1: this compound PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for determining the IC50 of this compound against a purified PDE4 enzyme using a competitive fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
Binding agent that specifically binds to the hydrolyzed AMP product
-
This compound
-
Positive control (e.g., Rolipram)
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range (e.g., from 10 mM down to the pM range).
-
Prepare similar dilutions for the positive control (Rolipram).
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. This should be determined empirically to achieve a robust signal window.
-
Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of FAM-cAMP in assay buffer. The final concentration should be at or below the Km of the enzyme for cAMP.
-
Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
-
Reaction Termination and Detection:
-
Add the binding agent to all wells to stop the reaction and bind to the hydrolyzed FAM-AMP.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based cAMP Measurement Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a relevant cell line using a competitive immunoassay (e.g., HTRF or ELISA-based).
Materials:
-
A relevant cell line expressing PDE4 (e.g., U937 human monocytic cells or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., Rolipram)
-
cAMP-stimulating agent (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Rolipram for 30 minutes. Include a vehicle control (DMSO).
-
-
cAMP Stimulation:
-
Stimulate the cells with a sub-maximal concentration of a cAMP-inducing agent (e.g., Forskolin) for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen assay method (e.g., HTRF, ELISA) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the inhibitor concentration.
-
Determine the EC50 of this compound in this cellular context by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP levels.
Caption: Workflow for a PDE4 enzyme inhibition assay.
Caption: Workflow for a cell-based cAMP assay.
References
- 1. Phosphodiesterase IV inhibition by this compound potentiates the cytodifferentiating action of retinoids in myeloid leukemia cells. Cross-talk between the cAMP and the retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Piclamilast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic index of Piclamilast.
Troubleshooting Guides
Issue 1: High Incidence of Emesis in Preclinical Animal Models
Problem: Administration of this compound in our ferret model consistently leads to significant emetic events at doses required for anti-inflammatory efficacy, resulting in a narrow therapeutic window.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Non-selective PDE4 Inhibition: | This compound inhibits PDE4D, an isoform linked to emesis.[1] Synthesize and evaluate this compound analogs with higher selectivity for PDE4B (associated with anti-inflammatory effects) over PDE4D. | Protocol 1: Synthesis and Evaluation of PDE4B-Selective this compound Analogs. |
| Systemic Exposure: | High systemic concentrations of this compound following oral administration can lead to off-target effects, including emesis. | Protocol 2: Formulation of this compound for Inhaled Delivery. |
| Central Nervous System Penetration: | Penetration of this compound into the central nervous system may contribute to nausea and vomiting. | Protocol 3: Nanoparticle Encapsulation of this compound to Limit CNS Penetration. |
Issue 2: Poor Oral Bioavailability of this compound
Problem: In our pharmacokinetic studies, orally administered this compound shows low and variable plasma concentrations, hindering the assessment of its therapeutic efficacy.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Low Aqueous Solubility: | This compound is a hydrophobic molecule with limited solubility, which can restrict its absorption from the gastrointestinal tract. | Protocol 3: Nanoparticle Encapsulation of this compound to Enhance Solubility and Bioavailability. |
| First-Pass Metabolism: | This compound may be subject to extensive metabolism in the liver before reaching systemic circulation. | Protocol 2: Formulation of this compound for Inhaled Delivery to bypass first-pass metabolism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the therapeutic index of this compound?
A1: The primary factor limiting the therapeutic index of this compound is the induction of emesis (nausea and vomiting). This is a common side effect of many phosphodiesterase 4 (PDE4) inhibitors and is primarily attributed to the inhibition of the PDE4D isoform.[1]
Q2: Which animal model is most suitable for evaluating the emetic potential of this compound and its analogs?
A2: The ferret is the most appropriate animal model for studying emesis as it possesses a vomiting reflex similar to humans.[1][2] In contrast, rodents cannot vomit, so surrogate markers like pica (consumption of non-nutritive substances) or the reversal of anesthesia induced by α2-adrenoceptor agonists are used to assess emetic potential.[2][3]
Q3: How can the anti-inflammatory and emetic effects of this compound be quantitatively compared?
A3: A therapeutic index can be calculated by determining the ratio of the dose that causes emesis to the dose that produces the desired anti-inflammatory effect. This is typically done by establishing a dose-response curve for both emesis (in ferrets) and a relevant anti-inflammatory marker (e.g., inhibition of lipopolysaccharide-induced TNF-α production in vivo or in vitro).
Q4: Are there any synergistic combination therapies that could enhance the therapeutic index of this compound?
A4: Yes, combination therapy with long-acting β2-agonists (LABAs) is a promising strategy. LABAs can increase intracellular cAMP levels through a different mechanism, potentially allowing for a lower, non-emetic dose of this compound to achieve the desired anti-inflammatory effect.
Q5: What is the rationale behind developing an inhaled formulation of this compound?
A5: An inhaled formulation delivers the drug directly to the lungs, the target site for treating respiratory diseases like asthma and COPD. This approach can increase the local concentration of the drug at the site of action while minimizing systemic exposure, thereby reducing the risk of systemic side effects such as emesis.
Data Presentation
Table 1: Comparative PDE4 Subtype Selectivity of Various Inhibitors (IC50 in nM)
| Inhibitor | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| This compound | - | 0.041 | - | 0.021 | [4] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [4] |
| Rolipram | 3 | 130 | - | 240 | [5] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [4] |
Experimental Protocols
Protocol 1: Synthesis and Evaluation of PDE4B-Selective this compound Analogs
Objective: To synthesize and screen analogs of this compound with improved selectivity for PDE4B over PDE4D.
Methodology:
-
Synthesis: Based on the structure of this compound (3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide), synthesize a series of analogs by modifying the cyclopentyloxy and methoxy groups on the benzamide ring, as these moieties are known to interact with the active site of PDE4.[6][7]
-
In Vitro PDE4 Inhibition Assay:
-
Utilize commercially available recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Perform a phosphodiesterase activity assay using cAMP as a substrate.
-
Incubate the enzymes with varying concentrations of the synthesized analogs.
-
Measure the amount of remaining cAMP or the product AMP to determine the inhibitory activity.
-
Calculate the IC50 values for each analog against each PDE4 subtype.
-
-
Cell-Based Anti-Inflammatory Assay:
-
Use human peripheral blood mononuclear cells (PBMCs).
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of the analogs.
-
Measure the levels of TNF-α in the cell supernatant using ELISA.
-
Determine the IC50 for TNF-α inhibition.
-
-
Selection Criteria: Identify lead candidates with high potency for PDE4B and significantly lower potency for PDE4D, coupled with potent anti-inflammatory activity.
Protocol 2: Formulation of this compound for Inhaled Delivery
Objective: To prepare a dry powder formulation of this compound suitable for inhalation.
Methodology:
-
Particle Engineering:
-
Co-spray-dry this compound with excipients such as L-leucine and trehalose to produce microparticles with an aerodynamic diameter of 1-5 µm.
-
Alternatively, use a spray-freeze-drying technique, which is a non-thermal method suitable for heat-sensitive compounds.[8]
-
-
Characterization:
-
Determine the particle size distribution using laser diffraction.
-
Assess the morphology of the particles using scanning electron microscopy (SEM).
-
Evaluate the aerosol performance using a Next Generation Impactor (NGI) to determine the fine particle fraction (FPF).
-
-
In Vitro Dissolution and Permeation:
-
Assess the dissolution rate of the inhalable powder in a simulated lung fluid.
-
Use a Calu-3 cell monolayer model to evaluate the permeation of this compound across the lung epithelium.
-
Protocol 3: Nanoparticle Encapsulation of this compound
Objective: To encapsulate this compound in biodegradable nanoparticles to improve solubility and potentially reduce systemic side effects.
Methodology:
-
Preparation of this compound-loaded PLGA Nanoparticles:
-
Utilize a single emulsion-solvent evaporation method.
-
Dissolve this compound and poly(lactic-co-glycolic acid) (PLGA) in an organic solvent (e.g., dichloromethane).
-
Emulsify the organic phase in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) using sonication.
-
Evaporate the organic solvent to form the nanoparticles.
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency and drug loading by quantifying the amount of this compound in the nanoparticles.
-
Analyze the in vitro release profile of this compound from the nanoparticles over time.
-
Protocol 4: Evaluation of Emetic Response in Ferrets
Objective: To assess the emetic potential of this compound and its analogs in a ferret model.
Methodology:
-
Animal Model: Use adult male ferrets.
-
Drug Administration: Administer this compound or its analogs via the intended clinical route (e.g., oral or intravenous).
-
Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
Dose-Response: Test a range of doses to determine the minimum dose that induces emesis (ED50 for emesis).
-
Anti-Emetic Co-administration (Optional): To investigate the mechanism of emesis, co-administer the test compound with known anti-emetic agents targeting different pathways (e.g., 5-HT3 antagonists, NK1 receptor antagonists).[9]
Protocol 5: In Vitro Combination Therapy with a Long-Acting β2-Agonist (LABA)
Objective: To investigate the synergistic or additive anti-inflammatory effects of this compound in combination with a LABA.
Methodology:
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs).
-
Treatment:
-
Pre-treat the cells with this compound alone, a LABA (e.g., formoterol or salmeterol) alone, and a combination of both at various concentrations.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
-
Endpoint Measurement:
-
Measure the concentration of TNF-α in the cell culture supernatant using ELISA.
-
-
Data Analysis:
-
Compare the inhibition of TNF-α production by the individual drugs versus the combination to determine if the effect is additive or synergistic.[10]
-
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP levels and anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 3. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
- 8. [Development of an Inhalation Dry Powder Preparation Method without Heat-drying Process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Piclamilast interference with common laboratory reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between Piclamilast and common laboratory reagents and to offer troubleshooting for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Has there been any documented interference of this compound with common laboratory assays?
Currently, there is no specific evidence in the published literature that details direct interference of this compound with common laboratory reagents or analytical assays. However, as with any small molecule, there is a potential for interaction. It is crucial to perform appropriate validation and control experiments to ensure the accuracy and reliability of your results.
Q2: What are the solvent recommendations for dissolving this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of up to 100 mM.[1] For aqueous buffers, it is important to assess the solubility and stability of this compound in your specific buffer system, as it is practically insoluble in water.
Q3: Are there any known stability issues with this compound?
While specific stability data is limited in publicly available literature, it is recommended to store stock solutions at -20°C or -80°C for long-term storage. For working solutions, fresh preparation is advised to minimize degradation. As part of good laboratory practice, stability in your specific experimental conditions (e.g., temperature, pH, light exposure) should be evaluated.
Q4: Can this compound interfere with cell-based assays?
As a potent and selective PDE4 inhibitor, this compound is designed to be biologically active.[1][2][3] Its primary effect is to increase intracellular cAMP levels, which can impact a wide range of cellular processes.[2][3] Therefore, in any cell-based assay, observed effects should be carefully interpreted in the context of its known mechanism of action. It is essential to include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for the signaling pathway under investigation.
Q5: What analytical methods are suitable for quantifying this compound?
For the quantification of this compound in various matrices, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is a suitable and commonly used method for similar small molecules.[4][5][6] Method development and validation are critical to ensure specificity, accuracy, and precision.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
Potential Cause:
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects on the cells.
-
Compound Degradation: this compound may not be stable under the specific assay conditions (e.g., temperature, pH, media components).
-
Off-target Effects: Although this compound is a selective PDE4 inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1]
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent (e.g., DMSO) used for the this compound-treated group.
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration range for your assay and to identify potential toxicity at higher concentrations.
-
Stability Check: Assess the stability of this compound in your cell culture media under the assay conditions. This can be done by incubating this compound in the media for the duration of the experiment and then analyzing its concentration by a validated analytical method like HPLC.
-
Positive and Negative Controls: Utilize known agonists and antagonists of the target pathway to confirm that the assay is responding as expected.
Issue 2: Poor peak shape or recovery in HPLC analysis
Potential Cause:
-
Inappropriate Mobile Phase: The pH or organic solvent composition of the mobile phase may not be optimal for the chemical properties of this compound.
-
Column Incompatibility: The stationary phase of the HPLC column may not be suitable for retaining and separating this compound.
-
Sample Matrix Effects: Components in the sample matrix (e.g., cell lysates, plasma) may interfere with the chromatographic analysis.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: Experiment with different pH values of the aqueous portion of the mobile phase. Since this compound has a benzamide functional group, pH can influence its ionization and retention.
-
Organic Solvent: Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol) to optimize peak shape and retention time.
-
-
Column Selection: Test different C18 columns from various manufacturers or consider alternative stationary phases (e.g., C8, phenyl-hexyl) if peak shape issues persist.
-
Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before HPLC analysis.
Experimental Protocols
Protocol 1: General Procedure for RP-HPLC Method Development for this compound Quantification
This protocol provides a general starting point for developing an RP-HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium acetate or ammonium formate
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Method Development Steps:
-
Wavelength Selection: Prepare a solution of this compound in the mobile phase and scan for its maximum absorbance (λmax) using the PDA detector.
-
Initial Mobile Phase: Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50 v/v).
-
Gradient Elution: If isocratic elution does not provide adequate separation or results in long run times, develop a gradient elution method. A typical gradient might start with a lower percentage of organic solvent and ramp up to a higher percentage over 10-20 minutes.
-
Optimization: Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal peak shape, resolution, and run time.
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.12 | 100 |
Data obtained from supplier information.[1]
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity Fold (over other PDEs) |
| PDE4 (human neutrophils) | 1 | >19,000 |
Data highlights the high selectivity of this compound for PDE4.[1]
Visualizations
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
Piclamilast Technical Support Center: Long-Term Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Piclamilast. The following information is compiled from publicly available data and general guidelines for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound for long-term use?
Q2: What are the recommended conditions for storing this compound in solution?
A: For stock solutions of this compound, storage conditions are dependent on the temperature. A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare and store working solutions of this compound for my experiments?
A: It is recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use.[1] This practice minimizes the risk of degradation and ensures the potency and reliability of the compound in your experiments.
Q4: Is this compound sensitive to light?
A: While specific photostability studies on this compound are not publicly available, many pharmaceutical compounds are sensitive to light. As a general precautionary measure, it is recommended to protect both solid this compound and its solutions from light exposure. Store solid compounds in opaque containers and wrap solution vials in aluminum foil or use amber-colored vials.
Q5: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in DMSO.[2]
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
A: If you observe precipitation in your stock solution upon thawing, gently warm the vial and sonicate until the precipitate redissolves completely. To prevent this, ensure you are not exceeding the solubility limit and consider preparing a more dilute stock solution if the issue persists. Always visually inspect the solution for clarity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure solid this compound is stored at room temperature, protected from light and moisture. For stock solutions, store at -80°C for long-term use and avoid repeated freeze-thaw cycles by preparing aliquots. Always prepare fresh working solutions for daily use. |
| Reduced potency of the compound | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials immediately after preparation to minimize the number of freeze-thaw cycles. |
| Exposure to light. | Protect solid this compound and its solutions from light by using opaque or amber-colored containers and storing them in the dark. | |
| Difficulty dissolving solid this compound | Incorrect solvent or reaching solubility limit. | Use DMSO as the solvent. If solubility is an issue, gentle warming and sonication can aid dissolution. Consider preparing a more dilute solution if necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Storage Duration | Key Recommendations |
| Solid | N/A | Room Temperature | Not specified; long-term | Store in a tightly sealed, light-resistant container in a cool, dry place. |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | ||
| Working Solution | Appropriate experimental buffer | N/A | Prepare fresh daily | Do not store working solutions for extended periods. |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Handling
The following diagram outlines the recommended workflow for handling this compound, from receiving the compound to its use in experiments. This workflow is designed to maintain the integrity and stability of the compound.
Caption: Recommended workflow for handling this compound.
This compound Mechanism of Action: PDE4 Inhibition Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). The diagram below illustrates the general signaling pathway affected by PDE4 inhibition.
Caption: PDE4 inhibition by this compound increases cAMP levels.
References
Validation & Comparative
Validating Piclamilast's Effect on cAMP-Dependent Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piclamilast's performance in modulating cyclic AMP (cAMP)-dependent pathways against other well-established phosphodiesterase 4 (PDE4) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound and the cAMP-Dependent Pathway
This compound (RP 73401) is a selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a critical enzyme responsible for the degradation of cAMP, a ubiquitous second messenger involved in numerous cellular processes, including inflammation. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels. This elevation in cAMP activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then modulates the transcription of genes involved in suppressing inflammation. This mechanism of action makes PDE4 inhibitors like this compound attractive candidates for treating a variety of inflammatory conditions.
Comparative Analysis of PDE4 Inhibitors
The therapeutic efficacy and side-effect profile of PDE4 inhibitors are largely determined by their potency and selectivity for different PDE4 subtypes (A, B, C, and D). This section provides a quantitative comparison of this compound with other notable PDE4 inhibitors.
Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PDE4 inhibitors. Lower IC50 values indicate higher potency.
| Compound | PDE4 (overall) IC50 | PDE4A IC50 | PDE4B IC50 | PDE4D IC50 | Reference(s) |
| This compound | ~1.5 nM | - | - | - | [2] |
| Rolipram | ~1-300 nM (subtype dependent) | ~3 nM | ~130 nM | ~240 nM | [3] |
| Roflumilast | ~0.8 nM | >10,000 nM | 0.84 nM | 0.68 nM | [4][5] |
| Apremilast | ~74 nM | - | - | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and PDE4 isoform used.
In Vivo Effects on cAMP and pCREB Levels
A direct comparison of this compound and Rolipram in a 16-day repeated treatment study in rats demonstrated their effects on cAMP and pCREB levels in the hippocampus and prefrontal cortex.
| Compound (Dose) | % Increase in cAMP (Hippocampus) | % Increase in pCREB (Hippocampus) | % Increase in cAMP (Prefrontal Cortex) | % Increase in pCREB (Prefrontal Cortex) | Reference(s) |
| This compound (1 mg/kg) | 250% | 82% | 189% | 85% | [7] |
| Rolipram (3 mg/kg) | 204% | 75% | 168% | 70% | [7] |
These findings suggest that this compound is a potent elevator of intracellular cAMP and a robust activator of the downstream PKA-CREB signaling pathway.[7]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
cAMP-Dependent Signaling Pathway
Experimental Workflow for Validating this compound's Effect
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Intracellular cAMP Measurement (ELISA-based)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels.
1. Cell Culture and Treatment:
- Plate cells (e.g., immune cells like macrophages or cell lines like HEK293) in a multi-well plate and culture overnight.
- Pre-treat cells with this compound or other PDE4 inhibitors at desired concentrations for a specified time (e.g., 30 minutes).
- Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. Include an untreated control group.
2. Cell Lysis:
- After treatment, remove the culture medium and lyse the cells using the lysis buffer provided with the cAMP assay kit. This buffer typically contains reagents to stop PDE activity.
3. cAMP Assay Procedure (Competitive ELISA):
- Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP-specific antibody.
- Add a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to each well. The free cAMP in the samples and standards will compete with the HRP-cAMP for binding to the antibody.
- Incubate the plate to allow for competitive binding.
- Wash the plate to remove unbound reagents.
- Add a substrate solution (e.g., TMB) that reacts with HRP to produce a colorimetric signal.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
- Generate a standard curve using the absorbance values of the cAMP standards.
- Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve.
- Calculate the fold-change or percentage increase in cAMP levels relative to the untreated control.
Protocol 2: PKA Activation and CREB Phosphorylation (Western Blot)
This protocol describes the detection of PKA activation by measuring the phosphorylation of its downstream substrate, CREB, at Serine 133.
1. Cell Culture and Treatment:
- Culture cells as described in Protocol 1.
- Treat cells with this compound or other inhibitors at various concentrations and for different time points. Include positive and negative controls.
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
3. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane thoroughly.
5. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
- Quantify the band intensities using densitometry software and express the results as the ratio of pCREB to total CREB.
Conclusion
The available data indicates that this compound is a potent PDE4 inhibitor that effectively elevates intracellular cAMP levels and activates the PKA-CREB signaling pathway. Its performance in in vivo studies is comparable, and in some cases superior, to the first-generation PDE4 inhibitor, Rolipram. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and compare the effects of this compound and other PDE4 inhibitors on cAMP-dependent pathways in various cellular models. This information is crucial for the continued development and evaluation of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piclamilast: Target Engagement and Validation Studies
This guide provides a detailed comparison of Piclamilast's performance against other phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate this compound's target engagement and validation.
Introduction to this compound
This compound (also known as RP 73401) is a second-generation, selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is structurally related to other PDE4 inhibitors like cilomilast and roflumilast.[1][2] The primary mechanism of action for this compound is the inhibition of the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly found in inflammatory and immune cells.[1][2] By inhibiting PDE4, this compound prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) to its inactive form, adenosine monophosphate (AMP). The resulting increase in intracellular cAMP levels suppresses the activity of various immune and inflammatory cells, leading to its anti-inflammatory effects.[1][2] this compound has been investigated for treating inflammatory respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] However, its clinical development has been hampered by unfavorable oral bioavailability.[3]
Target Engagement Profile: A Quantitative Comparison
The efficacy of a PDE4 inhibitor is determined by its potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable PDE4 inhibitors against various PDE isoforms. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 | Source |
| This compound | PDE4 (human neutrophils) | 1 nM | |
| PDE4 (eosinophil soluble) | 2 nM | [4] | |
| PDE4 (pig aorta) | 16 nM | [4] | |
| PDE4B | 0.041 nM (41 pM) | [3][5] | |
| PDE4D | 0.021 nM (21 pM) | [3][5] | |
| PDE1, PDE3 | >100 µM | [4] | |
| PDE2 | 40 µM | [4] | |
| PDE5 | 14 µM | [4] | |
| Roflumilast | PDE4B | 0.84 nM | [3] |
| PDE4D | 0.68 nM | [3] | |
| Apremilast | PDE4 | 74 nM | Not found in search results |
| Crisaborole | PDE4 | 750 nM (0.75 µM) | [6] |
| Orismilast | PDE4B / PDE4D | ~3-10 nM | [6] |
| GSK256066 | PDE4B | 0.003 nM (3 pM) | [7] |
| Cilomilast | N/A (in vivo) | ED50 = 52.2 µmol/kg | [8] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. ED50: Half-maximal effective dose in an in vivo model (allergen-induced early airway reactions).
This compound demonstrates exceptionally high potency against PDE4, particularly the B and D subtypes, with picomolar IC50 values.[3][5] It shows significant selectivity for PDE4 over other PDE families.[4]
Signaling Pathway and Mechanism of Action
The inhibition of PDE4 by this compound interrupts the degradation of cAMP, a critical second messenger in inflammatory cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, culminating in a dampened inflammatory response.
Validation Studies and Experimental Protocols
This compound's anti-inflammatory effects have been validated in several preclinical models. These studies confirm its target engagement and therapeutic potential.
1. PDE Enzyme Activity Assay
-
Objective: To determine the potency (IC50) and selectivity of this compound against different PDE isoforms.
-
Protocol:
-
Recombinant human PDE enzymes (PDE1-11) are used.
-
The enzyme is incubated with its substrate, radiolabeled cAMP (e.g., [³H]cAMP), in the presence of varying concentrations of the inhibitor (this compound).
-
The reaction is terminated, and the product, radiolabeled AMP ([³H]AMP), is separated from the unhydrolyzed cAMP using chromatography.
-
The amount of [³H]AMP is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Respiratory Burst Assay in Sputum Cells
-
Objective: To assess the functional effect of this compound on inflammatory cells from patients.
-
Protocol: [9]
-
Sputum is induced and collected from patients with asthma or COPD.
-
Sputum cells (predominantly neutrophils and eosinophils) are isolated.
-
Cells are pre-incubated with various concentrations of this compound, theophylline (a non-selective PDE inhibitor), or prednisolone (a corticosteroid).
-
The respiratory burst (production of reactive oxygen species) is stimulated using N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
The oxidative burst is measured via luminol-dependent chemiluminescence.
-
-
Key Finding: this compound potently inhibited the fMLP-induced respiratory burst in sputum cells from both asthmatic (EC50 ≈ 100 nM) and COPD (EC50 ≈ 1 µM) patients in a concentration-dependent manner, proving more effective than theophylline and prednisolone.[9]
1. Murine Model of Allergic Asthma
-
Objective: To evaluate the efficacy of this compound in a disease-relevant animal model.
-
-
Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype.
-
A treatment group receives this compound, while a control group receives a vehicle.
-
Endpoints are measured, including:
-
Pulmonary function: Assessed by measuring airway hyperresponsiveness.
-
Airway inflammation: Determined by counting inflammatory cells (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid.
-
Goblet cell hyperplasia: Examined through histological analysis of lung tissue sections.
-
-
-
Key Finding: this compound significantly improved pulmonary function and reduced both airway inflammation and goblet cell hyperplasia in the murine asthma model.[1][2]
2. Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Objective: To assess the in vivo anti-inflammatory potential by measuring cytokine inhibition.
-
Protocol: [8]
-
Rats are administered this compound or other PDE4 inhibitors orally.
-
Inflammation is induced by administering LPS.
-
Blood samples are collected, and the concentration of circulating tumor necrosis factor-alpha (TNF-α) is measured.
-
-
Key Finding: Roflumilast (ED50 = 0.3 µmol/kg) was found to be significantly more potent than this compound (ED50 = 2.4 µmol/kg) in abrogating LPS-induced TNF-α in rats.[8]
Experimental Workflow for PDE4 Inhibitor Validation
The validation of a novel PDE4 inhibitor like this compound follows a structured workflow, progressing from initial in vitro screening to in vivo efficacy models.
Comparison with Alternatives
-
Roflumilast: Approved for severe COPD, Roflumilast is a potent PDE4 inhibitor.[10] In vivo studies have shown it to be more potent than this compound in certain models, such as inhibiting LPS-induced TNF-α and allergen-induced airway reactions.[8] Like other oral PDE4 inhibitors, its use can be limited by gastrointestinal side effects.[11]
-
Apremilast: An oral PDE4 inhibitor approved for psoriasis and psoriatic arthritis.[12] It generally has a more favorable side-effect profile compared to first and second-generation inhibitors, though it is less potent than this compound.[12]
-
Crisaborole: A topical, non-steroidal PDE4 inhibitor approved for atopic dermatitis.[12] Its topical application minimizes systemic side effects.[12] Biochemically, it is a significantly weaker PDE4 inhibitor than this compound.[6]
-
Next-Generation Inhibitors: Research is now focused on developing inhibitors selective for specific PDE4 subtypes (e.g., PDE4B) to maximize anti-inflammatory effects while minimizing side effects like emesis, which are often linked to PDE4D inhibition.[12][13]
Conclusion
This compound is a highly potent and selective pan-PDE4 inhibitor, demonstrating strong target engagement with picomolar affinity for key inflammatory isoforms PDE4B and PDE4D. Validation studies in cellular and animal models of asthma and COPD confirm its significant anti-inflammatory properties. However, its development has been hindered by poor oral bioavailability.[3] While it stands out for its raw potency, the broader therapeutic landscape is evolving towards isoform-selective inhibitors and alternative delivery routes (e.g., topical or inhaled) to improve the therapeutic window and overcome the systemic side effects that have challenged this compound and other systemic PDE4 inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. jcadonline.com [jcadonline.com]
- 7. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 13. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory disease treatment has been significantly advanced by the development of second-generation phosphodiesterase 4 (PDE4) inhibitors. These agents offer a targeted approach to modulating the inflammatory cascade by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides an objective, data-driven comparison of key second-generation PDE4 inhibitors: roflumilast, apremilast, crisaborole, and difamilast, focusing on their biochemical potency, clinical efficacy, and safety profiles to support research and development decisions.
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes cAMP, a critical second messenger in various cellular processes, including inflammation.[1] By inhibiting PDE4, these drugs prevent the degradation of cAMP, leading to its accumulation within the cell.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[3] Activated CREB promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines.[4] The PDE4 enzyme family has four subtypes (A, B, C, and D), and the specific subtype selectivity of an inhibitor can influence its therapeutic efficacy and side-effect profile.[1] Inhibition of PDE4B and PDE4D is particularly associated with anti-inflammatory effects.[5]
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difamilast ointment in adult patients with atopic dermatitis: A phase 3 [m3india.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
Piclamilast's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Phosphodiesterase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Piclamilast, a potent second-generation phosphodiesterase 4 (PDE4) inhibitor, with other PDE families. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document serves as a valuable resource for researchers investigating PDE4 inhibition and developing novel therapeutics.
High Selectivity of this compound for the PDE4 Enzyme
This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its inhibitory action is targeted towards the four PDE4 isoforms (PDE4A-D), which are key regulators of intracellular cyclic adenosine monophosphate (cAMP) levels, particularly within inflammatory and immune cells.[1][2] The selective inhibition of PDE4 by this compound leads to an increase in cAMP concentration within these cells, which in turn suppresses the activity of immune and inflammatory cells, making it a compound of interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Comparative Cross-Reactivity Data
The following table summarizes the available IC50 values for this compound and Roflumilast against various human phosphodiesterase families. Lower IC50 values indicate higher potency and inhibitory activity.
| PDE Family | This compound IC50 (µM) | Roflumilast IC50 (µM) |
| PDE1 | >100[3] | >10 |
| PDE2 | 40[3] | >10 |
| PDE3 | >100[3] | >10 |
| PDE4 | 0.001 (1 nM) [4] | 0.0008 (0.8 nM) [5] |
| PDE5 | 14[3] | 8[5] |
| PDE6 | Data not available | Data not available |
| PDE7 | Data not available | >200[5] |
| PDE8 | Data not available | >200[5] |
| PDE9 | Data not available | Data not available |
| PDE10 | Data not available | >200[5] |
| PDE11 | Data not available | 25[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and substrate concentration. The provided data is for comparative purposes.
This compound also demonstrates high potency against specific PDE4 subtypes, with reported IC50 values of 41 pM and 21 pM for PDE4B and PDE4D, respectively.
Experimental Protocols
The determination of a compound's inhibitory activity against different PDE families is crucial for establishing its selectivity profile. A common method employed is the in vitro phosphodiesterase activity assay.
General Principle of a Phosphodiesterase (PDE) Activity Assay
PDE enzymes catalyze the hydrolysis of cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-monophosphates (AMP or GMP). The activity of a PDE inhibitor is determined by measuring the reduction in the rate of this hydrolysis in the presence of the inhibitor.
Example Protocol: Radio-enzymatic Assay
This protocol provides a general workflow for determining the IC50 value of an inhibitor against a specific PDE.
Materials:
-
Purified recombinant human PDE enzymes (various families)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (to convert 5'-AMP to adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the purified PDE enzyme, and varying concentrations of the test compound (this compound). A control reaction without the inhibitor is also prepared.
-
Initiation: Start the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE4).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, allowing the enzyme to hydrolyze the substrate.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture and incubate to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the eluate is proportional to the amount of hydrolyzed substrate. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's high selectivity for PDE4, it is essential to visualize the cAMP signaling pathway in inflammatory cells and the general workflow for assessing PDE inhibitor selectivity.
Caption: cAMP signaling pathway in an inflammatory cell.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Piclamilast in Primary Cells: A Comparative Guide
This guide provides a comparative analysis of Piclamilast, a selective phosphodiesterase-4 (PDE4) inhibitor, against other key PDE4 inhibitors, Roflumilast and Cilomilast. The focus is on their anti-inflammatory effects as validated in primary human cells, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Mechanism of Action: The PDE4 Signaling Pathway
This compound, like its counterparts Roflumilast and Cilomilast, exerts its anti-inflammatory effects by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme.[1] PDE4 is the predominant PDE isoenzyme in most immune and inflammatory cells, including T lymphocytes, macrophages, neutrophils, and eosinophils.[1][2]
The primary function of PDE4 is to hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger, into its inactive form, adenosine monophosphate (AMP).[1] By inhibiting PDE4, these drugs prevent the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA) and other downstream effectors, which in turn suppress the activity of inflammatory cells.[3][4] This suppression manifests as a reduction in the release of pro-inflammatory mediators, such as cytokines and chemokines, and an inhibition of inflammatory cell functions like chemotaxis, proliferation, and oxidative burst.[5][6][7]
Comparative Performance in Primary Cells
The following tables summarize quantitative data on the anti-inflammatory effects of this compound and its comparators in primary human inflammatory cells.
Table 1: Inhibition of Inflammatory Cell Function
| Compound | Primary Cell Type | Assay | Potency (IC₅₀ / EC₅₀) | Max. Inhibition (%) | Reference |
| This compound | Sputum cells (Asthma) | fMLP-induced Respiratory Burst | ~100 nM | 97.5% | [8] |
| This compound | Sputum cells (COPD) | fMLP-induced Respiratory Burst | ~1 µM | 70.6% | [8] |
| Roflumilast | Neutrophils | PDE4 Activity | 0.8 nM | Not Reported | [9] |
| Roflumilast | Neutrophils | fMLP-induced LTB₄ & ROS formation | Not Reported | Not Reported | [9] |
| Theophylline | Sputum cells (Asthma) | fMLP-induced Respiratory Burst | Not Reported | 27% | [8] |
| Prednisolone | Sputum cells (Asthma) | fMLP-induced Respiratory Burst | Not Reported | 16% | [8] |
fMLP: N-formyl-methionyl-leucyl-phenylalanine, LTB₄: Leukotriene B₄, ROS: Reactive Oxygen Species
Table 2: Reduction of Inflammatory Mediators and Cell Counts
| Compound | Primary Cell Type | Effect Measured | Dose / Concentration | % Reduction / Change | Reference |
| Cilomilast | Bronchial Epithelial Cells | Basal IL-8 Release | 1 µM | 25% (Median) | [10] |
| Cilomilast | Bronchial Epithelial Cells | Basal IL-8 Release | 10 µM | 40% (Median) | [10] |
| Cilomilast | Bronchial Epithelial Cells | Basal GM-CSF Release | 1 µM | 34% (Median) | [10] |
| Cilomilast | Bronchial Epithelial Cells | Basal GM-CSF Release | 10 µM | 37% (Median) | [10] |
| Cilomilast | Bronchial Biopsies (COPD) | CD8+ T-lymphocytes | 15 mg, twice daily (12 wks) | 48% | [11] |
| Cilomilast | Bronchial Biopsies (COPD) | CD68+ Macrophages | 15 mg, twice daily (12 wks) | 47% | [11] |
| Roflumilast | Bronchial Biopsies (COPD) | Eosinophils | 500 µg, once daily (16 wks) | 47% (vs. Placebo) | [12] |
| Apremilast | Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced Cytokine Expression | Not Specified | Significant Inhibition | [13] |
IL-8: Interleukin-8, GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor
Experimental Protocols and Workflows
Validating the effects of anti-inflammatory compounds requires robust methodologies for primary cell handling and analysis. Below is a general workflow and representative protocols.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of lymphocytes and monocytes from whole human blood.
Materials:
-
Human whole blood collected in heparin-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the density gradient medium into a new 50 mL conical tube.
-
Slowly and carefully layer up to 30 mL of the diluted blood on top of the density gradient medium, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Using a clean pipette, carefully collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium (e.g., RPMI 1640).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
Protocol 2: Inhibition of LPS-Induced TNF-α Production in PBMCs
Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated PBMCs.
Materials:
-
Isolated Human PBMCs
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Roflumilast, Cilomilast (stock solutions in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well flat-bottom cell culture plates
-
Human TNF-α ELISA Kit
Procedure:
-
Cell Plating: Resuspend PBMCs in culture medium to a final concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and comparators in culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose (typically ≤0.1%). Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Inflammatory Stimulation: Prepare an LPS solution in culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value for each compound.
Conclusion
This compound demonstrates potent anti-inflammatory effects in primary human cells, consistent with its mechanism as a selective PDE4 inhibitor.[1][8] Data shows it is highly effective at inhibiting the respiratory burst in sputum cells from patients with inflammatory airway diseases, outperforming older, less specific inhibitors like theophylline.[8] When compared to other second-generation PDE4 inhibitors like Roflumilast and Cilomilast, this compound shows comparable or superior potency in certain cellular assays. For instance, its picomolar inhibitory activity on PDE4B/D isoforms suggests a high potential for therapeutic efficacy.[14] The choice between these inhibitors for further research or development may depend on the specific primary cell type and inflammatory pathway of interest, as well as their respective pharmacokinetic and side-effect profiles.[15] The provided protocols offer a foundational framework for researchers to conduct their own comparative studies and further validate the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. The phosphodiesterase type IV inhibitor cilomilast decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory effects of the phosphodiesterase-4 inhibitor cilomilast (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of roflumilast in chronic obstructive pulmonary disease (ROBERT): a 16-week, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? - PMC [pmc.ncbi.nlm.nih.gov]
Piclamilast Demonstrates High Potency and Selectivity for PDE4B and PDE4D Subtypes: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive assessment of the phosphodiesterase 4 (PDE4) inhibitor Piclamilast reveals a highly potent and selective profile against the PDE4B and PDE4D subtypes, positioning it as a significant compound of interest for researchers in inflammatory and neurological diseases. This comparison guide provides an objective analysis of this compound's performance against other well-established PDE4 inhibitors, supported by experimental data and detailed methodologies.
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory and immune responses. The PDE4 family is comprised of four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—each with distinct tissue distribution and physiological roles. The development of subtype-selective PDE4 inhibitors is a key strategy in drug discovery to maximize therapeutic efficacy while minimizing side effects.
Quantitative Comparison of PDE4 Inhibitor Selectivity
The inhibitory potency of this compound and comparator compounds against the four PDE4 subtypes was determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| This compound | Data not available | 0.041[1] | Data not available | 0.021[1] |
| Roflumilast | >1000[1] | 0.84[1] | >1000[1] | 0.68[1] |
| Rolipram | 3[2][3][4] | 130[2][3][4] | Data not available | 240[2][3][4] |
| Apremilast | ~20-50[5] | ~20-50[5] | ~20-50[5] | ~20-50[5] |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype used.
The data clearly indicates that this compound is a highly potent inhibitor of PDE4B and PDE4D, with IC50 values in the picomolar range.[1] In comparison, Roflumilast also shows selectivity for PDE4B and PDE4D, though with slightly lower potency than this compound.[1] Rolipram demonstrates a preference for the PDE4A subtype.[2][3][4] Apremilast acts as a pan-PDE4 inhibitor, showing similar potency across all four subtypes.[5]
Experimental Protocols
The determination of the selectivity profile of PDE4 inhibitors relies on robust and reproducible experimental methodologies. The following protocols are representative of the key experiments cited in this guide.
In Vitro PDE4 Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 subtypes.
Objective: To determine the IC50 value of a test compound against specific PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).
Materials:
-
Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Cyclic AMP (cAMP) as the substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM dithiothreitol).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-cAMP (radiolabeled substrate).
-
Scintillation fluid and a scintillation counter, or a suitable fluorescence-based detection system.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the specific purified PDE4 enzyme subtype.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 15 minutes) to allow for the hydrolysis of cAMP to AMP.
-
Termination of Reaction: Stop the reaction, for example, by adding a quenching agent like 0.2 M ZnSO₄ and 0.2 M Ba(OH)₂.
-
Detection: For radiometric assays, the unreacted [³H]-cAMP is separated from the product [³H]-AMP, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence upon substrate hydrolysis is measured.
-
Data Analysis: Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based PDE4 Inhibition Assay
This assay measures the functional consequence of PDE4 inhibition within a cellular context.
Objective: To assess the ability of a test compound to increase intracellular cAMP levels, leading to the activation of a downstream reporter.
Materials:
-
A suitable cell line (e.g., HEK293 cells) engineered to express a specific PDE4 subtype.
-
A reporter system, such as a cAMP Response Element (CRE) coupled to a luciferase reporter gene.
-
Cell culture medium and supplements.
-
Test compounds dissolved in a suitable solvent.
-
A stimulus to induce cAMP production (e.g., forskolin).
-
Lysis buffer and luciferase assay reagents.
-
A luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the PDE4 subtype expression vector and the CRE-luciferase reporter plasmid.
-
Compound Treatment: Plate the transfected cells and treat them with various concentrations of the test compound.
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with an agent like forskolin to increase intracellular cAMP levels.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed luciferase.
-
Reporter Assay: Add the luciferase substrate to the cell lysates.
-
Data Acquisition: Measure the luminescence signal, which is proportional to the amount of expressed luciferase and, therefore, to the intracellular cAMP levels.
-
Data Analysis: Calculate the fold-increase in luciferase activity for each compound concentration relative to the stimulated control (no inhibitor). Plot the fold-increase against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
The selectivity profile of a PDE4 inhibitor is a critical determinant of its potential therapeutic application. This compound's high potency and selectivity for PDE4B and PDE4D suggest it may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel PDE4 inhibitors. Further research into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piclamilast and Other Leading Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Protocols
In the landscape of anti-inflammatory drug discovery, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of therapeutics for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[1][2] This guide provides a comprehensive, data-driven comparison of Piclamilast, a potent PDE4 inhibitor, against other key anti-inflammatory compounds. The following sections detail their comparative efficacy through in vitro experimental data, outline key experimental methodologies, and visualize the underlying biological pathways and workflows.
Mechanism of Action: The Central Role of PDE4 Inhibition
This compound, like other compounds in its class, exerts its anti-inflammatory effects by selectively inhibiting the four isoforms of the PDE4 enzyme (PDE4A-D).[3][4] PDE4 is the predominant phosphodiesterase found in inflammatory and immune cells, where it hydrolyzes cyclic adenosine monophosphate (cAMP) to its inactive form, adenosine monophosphate (AMP).[3][5] By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.[6] This ultimately suppresses the activity of various immune and inflammatory cells, including T-cells, macrophages, neutrophils, and eosinophils.[3][4]
Comparative Efficacy: Inhibition of Pro-Inflammatory Cytokines
A key metric for evaluating the potency of anti-inflammatory compounds is their ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other PDE4 inhibitors in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytes.
| Compound | Target | IC50 (TNF-α Inhibition) | Cell Type | Reference(s) |
| This compound | PDE4 | 6.9 ± 3.3 nM | Human Monocytes | [7] |
| Roflumilast | PDE4 | 1.8 nM | Human PBMCs | [8] |
| Apremilast | PDE4 | 55 nM | Human Monocytes | [3] |
| Cilomilast | PDE4 | >10 µM | Whole Blood (COPD Patients) | [5] |
| Crisaborole | PDE4 | Data not available in this specific assay | - | - |
Note: Lower IC50 values indicate higher potency.
In addition to TNF-α, PDE4 inhibitors modulate a range of other cytokines. For instance, Apremilast has been shown to inhibit the production of Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12) with IC50 values of 0.046 µM and 0.12 µM, respectively, in human PBMCs.[9] Conversely, Apremilast can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[10] Roflumilast has also been demonstrated to reduce the release of chemokines such as CCL2, CCL3, and CCL4 from human lung macrophages.[11]
Experimental Protocols and Workflows
Objective comparison of anti-inflammatory compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
LPS-Stimulated Cytokine Release Assay
This assay is fundamental for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation and Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then cultured in a suitable medium.
-
Compound Incubation: The cultured PBMCs are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response and cytokine production.
-
Incubation: The stimulated cells are incubated for a duration that allows for optimal cytokine secretion (e.g., 24 hours).
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of the cytokine of interest (e.g., TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine release at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Inhibition of Albumin Denaturation Assay
This assay provides a general screen for anti-inflammatory activity by assessing a compound's ability to prevent protein denaturation, a hallmark of inflammation.[12]
Methodology:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a solution of egg albumin.[12]
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[12]
-
Heat-Induced Denaturation: The reaction mixture is then heated to 70°C for a specific duration (e.g., 15 minutes) to induce albumin denaturation.[12]
-
Absorbance Measurement: After cooling, the turbidity of the solution, which is proportional to the extent of protein denaturation, is measured spectrophotometrically at 280 nm.[12]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to a control sample without the test compound.[12] Diclofenac sodium can be used as a reference drug.[12]
Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit proteases, enzymes that are often upregulated during inflammation and contribute to tissue damage.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a protease (e.g., trypsin), a suitable buffer (e.g., Tris-HCl), and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
Substrate Addition: A substrate for the protease (e.g., casein) is added to the mixture.
-
Further Incubation: The reaction is incubated for a specific time to allow for substrate digestion.
-
Reaction Termination: The reaction is stopped, often by adding an acid (e.g., perchloric acid).[14]
-
Quantification: The amount of undigested substrate or the product of the enzymatic reaction is quantified. This can be done by measuring the absorbance of the supernatant after centrifugation.[14]
-
Calculation of Inhibition: The percentage of protease inhibition is calculated by comparing the activity in the presence of the test compound to a control without the inhibitor.
Conclusion
This compound demonstrates potent anti-inflammatory activity, evidenced by its low nanomolar IC50 value for the inhibition of TNF-α release from human monocytes. When compared to other PDE4 inhibitors, its potency is on par with or greater than many compounds in its class. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of this compound and other anti-inflammatory drug candidates. The continued investigation of selective PDE4 inhibitors like this compound holds significant promise for the development of novel and effective treatments for a wide array of inflammatory diseases.
References
- 1. New data forecast more oral PDE4 inhibitors for psoriasis | MDedge [mdedge.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis: Substudy Results from a Phase III, Randomized, Placebo-Controlled Trial (PALACE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
Safety Operating Guide
Proper Disposal of Piclamilast: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Piclamilast as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations, as well as institutional guidelines. Consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal information.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling fine powders or if aerosolization is possible. |
II. Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. All materials that have come into contact with this compound must be considered hazardous waste.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing papers, pipette tips, and contaminated PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Waste Container Labeling:
All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The relevant hazard information (e.g., Irritant)
-
The name and contact information of the generating laboratory or researcher
-
The date of initial waste accumulation
III. Disposal Workflow
The following diagram illustrates the general workflow for the disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Cleanup Steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, cover with an absorbent material (e.g., spill pads, vermiculite).
-
-
Cleanup:
-
Carefully scoop or sweep the contained material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
V. Regulatory Context
The disposal of pharmaceutical and chemical waste is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[3][4] Many research chemicals may be classified as hazardous waste due to characteristics such as toxicity, ignitability, corrosivity, or reactivity.[3]
It is the responsibility of the waste generator (the laboratory) to properly identify, label, and manage hazardous waste until it is collected by a certified disposal vendor.[5] High-temperature incineration is a common and effective method for the final disposal of pharmaceutical waste.[6]
Disclaimer: This document provides guidance based on general best practices for laboratory chemical disposal. It is not a substitute for the manufacturer's Safety Data Sheet (SDS) or your institution's specific waste disposal protocols. Always prioritize the information provided by these official sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pppmag.com [pppmag.com]
- 4. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Waste Disposal — Department of Environmental Health and Safety [louisville.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Piclamilast
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Piclamilast. The following procedural guidance is designed to ensure the safe handling and disposal of this potent phosphodiesterase 4 (PDE4) inhibitor. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent inhalation, skin, and eye contact with this compound. The following table summarizes the required equipment based on general safety guidelines for handling potent pharmaceutical compounds.
| Equipment Type | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To prevent skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A full-face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect eyes and face from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, particularly when handling the powdered form or if aerosolization is possible. | To prevent inhalation of airborne particles. |
| Protective Clothing | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a systematic approach to handling this compound from receipt to experimental use, ensuring safety and compound integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The solid compound is typically stored at room temperature, while solutions are best stored at -20°C or -80°C to prevent degradation.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Preparation of Stock Solutions
-
Controlled Environment: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated and calibrated analytical balance. Tare the balance with the weighing paper or container before adding the compound.
-
Dissolution: this compound is soluble in DMSO.[2] Slowly add the solvent to the pre-weighed compound to avoid splashing. Ensure the container is securely capped and mix gently (e.g., by vortexing or sonication) until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
Experimental Use
-
Cell Culture Experiments: When treating cell lines such as human A549 or NB4 cells, add the appropriate volume of the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1 µM to 30 µM).[1]
-
Animal Studies: For in vivo experiments, such as those involving SCID mice, this compound can be administered via injection.[1] Prepare the dosing solution freshly on the day of use.[1]
-
General Precautions: Do not eat, drink, or smoke in the designated work area. Wash hands thoroughly after handling the compound and before leaving the laboratory.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper, pipette tips, and PPE (gloves, gowns), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and contaminated cell culture media, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container.
Waste Container Labeling
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Include the approximate concentration and a list of any solvents present in liquid waste containers.
Storage and Pickup
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly closed when not in use.
-
When the container is full, arrange for a chemical waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Visualizing Key Processes
To further clarify the procedural workflows, the following diagrams illustrate the safe handling of this compound and its mechanism of action.
Caption: Experimental workflow for handling this compound.
Caption: Simplified signaling pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
